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1-(4-Methyl-5-vinylpyridin-2-yl)azepane Documentation Hub

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  • Product: 1-(4-Methyl-5-vinylpyridin-2-yl)azepane
  • CAS: 1355196-98-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Executive Summary In modern medicinal chemistry and advanced materials science, the demand for highly functionalized, sterically tuned heterocyclic building blocks is paramount. 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the demand for highly functionalized, sterically tuned heterocyclic building blocks is paramount. 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (CAS: 1355196-98-3), systematically identified as 1H-Azepine, 1-(5-ethenyl-4-methyl-2-pyridinyl)hexahydro-[1], represents a highly versatile bifunctional scaffold. By integrating a reactive vinyl handle, a sterically demanding methyl group, and a lipophilic azepane ring onto a central pyridine core, this molecule offers unique electronic and steric properties.

This guide provides an in-depth mechanistic analysis of its physicochemical properties, handling requirements, and a self-validating experimental protocol for its application in transition-metal catalysis.

Physicochemical Properties & Structural Analysis

Understanding the intrinsic properties of CAS 1355196-98-3 requires an analysis of its push-pull electronic system. The azepane (hexamethyleneimine) ring at the 2-position acts as a strong electron-donating group via the resonance of its nitrogen lone pair into the pyridine


-system. This significantly increases the electron density at the 3- and 5-positions. Consequently, the 5-vinyl group is highly electron-rich compared to an unfunctionalized vinylpyridine, altering its reactivity profile in cross-coupling and hydroboration reactions. Furthermore, the 4-methyl group provides critical steric shielding, forcing the vinyl group into specific conformations that dictate the regioselectivity of incoming electrophiles or metal complexes.
Quantitative Data Summary
PropertyValue
Chemical Name 1-(4-Methyl-5-vinylpyridin-2-yl)azepane
CAS Registry Number 1355196-98-3[2]
Systematic (IUPAC) Name 1H-Azepine, 1-(5-ethenyl-4-methyl-2-pyridinyl)hexahydro-[1]
Molecular Formula C₁₄H₂₀N₂[2]
Molecular Weight 216.32 g/mol [2]
SMILES String C=CC1=CN=C(N2CCCCCC2)C=C1C[2]
Commercial Purity Standard 97% (contains TBC as stabilizer)[3]

Functional Group Reactivity Mapping

The synthetic utility of this compound is defined by three distinct domains, each serving a specific chemical or pharmacological purpose.

G Compound CAS: 1355196-98-3 Core Scaffold Vinyl 5-Vinyl Group Cross-Coupling & Polymerization Compound->Vinyl Azepane 2-Azepane Ring Lipophilic Bulk & Basic Center Compound->Azepane Pyridine Pyridine Core H-Bond Acceptor & Electron Modulator Compound->Pyridine

Functional group mapping and reactivity profile of CAS 1355196-98-3.

  • The 5-Vinyl Group : Acts as the primary reactive handle. It is highly susceptible to free-radical polymerization, olefin metathesis, and palladium-catalyzed cross-coupling (Heck olefination).

  • The 2-Azepane Ring : In drug development, seven-membered non-aromatic rings are utilized to increase the 3D character (

    
    ) of a molecule. This disrupts planar 
    
    
    
    -stacking, thereby improving aqueous solubility and metabolic stability.
  • The Pyridine Core : Serves as a rigid vector for the substituents and acts as a critical hydrogen-bond acceptor in protein-ligand interactions.

Handling, Storage, and Inhibitor Dynamics

Due to the electron-rich nature of the vinyl group, CAS 1355196-98-3 is highly prone to spontaneous, exothermic free-radical auto-polymerization. To mitigate this, commercial batches are supplied with 4-tert-butylcatechol (TBC) as a stabilizer[3].

Causality of Stabilization : TBC acts as a potent radical scavenger. In the presence of ambient oxygen, TBC donates a hydrogen atom to any propagating carbon-centered radical, terminating the chain reaction and forming a stable quinone derivative.

Critical Handling Note : TBC is a catechol derivative, meaning it possesses strong chelating properties. If the monomer is used directly in transition-metal catalysis (e.g., Palladium or Ruthenium), the TBC will coordinate to the metal center, irreversibly poisoning the catalyst. The stabilizer must be removed immediately prior to synthetic use.

Experimental Methodology: Palladium-Catalyzed Heck Olefination

To demonstrate the synthetic application of this building block, the following protocol outlines a self-validating methodology for the Palladium-catalyzed Heck cross-coupling of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane with an aryl bromide.

Workflow Step1 1. Inhibitor Removal Basic Alumina Plug (Removes TBC) Step2 2. Catalyst Assembly Pd(OAc)2 + P(o-tolyl)3 in DMF Step1->Step2 Step3 3. Reagent Addition Aryl Halide + Et3N + Monomer Step2->Step3 Step4 4. Thermal Activation 100°C, 12h under N2 Step3->Step4 Step5 5. Workup & Isolation Aqueous Quench & Chromatography Step4->Step5

Step-by-step experimental workflow for Palladium-Catalyzed Heck Cross-Coupling.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Inhibitor Removal (Purification)

  • Action : Pass the neat 1-(4-Methyl-5-vinylpyridin-2-yl)azepane through a short pad of activated basic alumina.

  • Causality : Basic alumina quantitatively binds the phenolic hydroxyl groups of the TBC stabilizer, allowing the non-polar vinylpyridine to elute cleanly.

  • Self-Validation Check : Analyze the eluent via UV-Vis spectroscopy. The complete disappearance of the TBC absorption peak at 275 nm confirms the monomer is catalyst-ready.

Step 2: Catalyst Assembly

  • Action : In a flame-dried Schlenk flask, combine Palladium(II) acetate (5 mol%) and Tri(o-tolyl)phosphine (10 mol%) in anhydrous DMF. Stir for 10 minutes.

  • Causality : The sterically demanding

    
     ligand is explicitly chosen over 
    
    
    
    . The steric bulk accelerates the final reductive elimination step of the Heck catalytic cycle, preventing catalyst resting-state trapping.
  • Self-Validation Check : The solution will transition from a dark red/orange to a pale, homogeneous yellow-green, visually confirming the in-situ reduction of Pd(II) to the active Pd(0) species.

Step 3: Reagent Addition

  • Action : Add the aryl bromide (1.0 equiv), Triethylamine (

    
    , 2.0 equiv), and the purified vinyl monomer (1.2 equiv).
    
  • Causality : A slight excess of the vinyl monomer compensates for any minor thermal dimerization.

    
     serves as the terminal base to neutralize the HBr byproduct, driving the regeneration of the Pd(0) catalyst.
    

Step 4: Thermal Activation

  • Action : Degas the mixture via three freeze-pump-thaw cycles. Backfill with

    
     and heat to 100 °C for 12 hours.
    
  • Causality : Strict exclusion of oxygen is mandatory. Oxygen not only degrades the phosphine ligand into an inert phosphine oxide but also initiates unwanted radical polymerization of the vinyl group at elevated temperatures.

  • Self-Validation Check : As the reaction progresses, a fine white precipitate (

    
     salt) will accumulate in the flask. The continuous formation of this salt serves as an active, visual kinetic indicator that the catalytic cycle is successfully turning over.
    

Step 5: Workup and Isolation

  • Action : Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate. Purify the concentrated organic layer via silica gel flash chromatography.

  • Self-Validation Check : LC-MS analysis of the crude organic layer must show the disappearance of the monomer mass (

    
     217.1, 
    
    
    
    ) and the emergence of the cross-coupled product mass, validating complete conversion prior to chromatography.

References

  • BLD Pharm : 1355196-98-3 | 1-(4-Methyl-5-vinylpyridin-2-yl)azepane | BLD Pharm. Retrieved for physicochemical properties, SMILES, and molecular weight data.2

  • EPA CompTox Chemicals Dashboard : 1H-Azepine, 1-(5-ethenyl-4-methyl-2-pyridinyl)hexahydro-. Retrieved for systematic IUPAC nomenclature and chemical registry validation.1

  • Bidepharm : CAS:1355196-98-3, 1-(4-Methyl-5-vinylpyridin-2-yl)azepane. Retrieved for commercial purity standards and TBC stabilizer specifications.3

Sources

Exploratory

An In-depth Technical Guide to the Chemical Profile of 4-methyl-5-vinylpyridine Azepane Derivative

This guide provides a comprehensive technical overview of a putative 4-methyl-5-vinylpyridine azepane derivative, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of a putative 4-methyl-5-vinylpyridine azepane derivative, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the novelty of this specific chemical entity, this document synthesizes information from related compounds to project a detailed chemical profile, including its synthesis, characterization, and potential pharmacological significance. The insights provided herein are grounded in established principles of organic chemistry and medicinal science, aimed at guiding researchers and drug development professionals in their exploration of this and similar molecules.

Introduction: The Rationale for a Novel Heterocycle

The convergence of pyridine and azepane moieties within a single molecular framework presents a compelling strategy in modern drug discovery. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The azepane ring, a seven-membered saturated heterocycle, offers a flexible and three-dimensional structure that can effectively probe the binding sites of biological targets.[2][3] The incorporation of a 4-methyl-5-vinylpyridine substituent onto the azepane core is hypothesized to yield a molecule with unique pharmacological properties, potentially acting as an inhibitor for various enzymes or receptors. This guide will explore the synthesis, characterization, and putative biological activities of this novel derivative.

Synthesis and Mechanism

The most probable synthetic route to a 4-methyl-5-vinylpyridine azepane derivative is through a Michael addition reaction. This nucleophilic addition of azepane to the activated vinyl group of 4-methyl-5-vinylpyridine is a well-established method for forming carbon-nitrogen bonds.

Proposed Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the secondary amine of azepane on the β-carbon of the vinyl group of 4-methyl-5-vinylpyridine. This reaction is typically base-catalyzed to enhance the nucleophilicity of the azepane.

Caption: Proposed synthesis of 1-((4-methyl-5-pyridinyl)ethyl)azepane.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-methyl-5-vinylpyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add azepane (1.2 eq).

  • Catalyst Addition: Introduce a catalytic amount of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (0.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Profile

The predicted properties of the 4-methyl-5-vinylpyridine azepane derivative are summarized below.

PropertyPredicted Value
Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (estimated)
Solubility Soluble in most organic solvents
pKa ~8-9 (estimated for the azepane nitrogen)
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, the ethyl bridge protons, and the azepane ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons of the pyridine ring, the aliphatic carbons of the ethyl bridge, and the azepane ring.

  • IR Spectroscopy: Infrared spectroscopy should reveal characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring, and N-H bending (if any secondary amine is present as an impurity).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 218.34, along with characteristic fragmentation patterns.

Potential Pharmacological Activity and Applications

The structural amalgamation of a vinylpyridine and an azepane suggests several potential pharmacological activities. Azepane derivatives are known to exhibit a wide range of biological effects, including anticancer, antiviral, and antidiabetic properties.[4] The vinylpyridine moiety can act as a Michael acceptor, potentially forming covalent bonds with biological nucleophiles, a mechanism utilized by some targeted therapies.

Putative Mechanism of Action

The derivative could function as a kinase inhibitor, with the pyridine ring interacting with the hinge region of the kinase and the azepane moiety occupying a hydrophobic pocket. The flexible nature of the azepane ring could allow for an induced-fit binding mode.[3]

G cluster_interaction Hypothetical Kinase Binding Derivative 4-methyl-5-vinylpyridine azepane derivative Hinge Hinge Region Derivative->Hinge H-Bonding HydrophobicPocket Hydrophobic Pocket Derivative->HydrophobicPocket van der Waals Kinase Kinase Active Site Inhibition Enzyme Inhibition Kinase->Inhibition

Caption: Hypothetical binding mode of the derivative in a kinase active site.

Potential Therapeutic Applications
  • Oncology: As a potential kinase inhibitor, this compound could be investigated for its efficacy in various cancers.[5]

  • Neurodegenerative Diseases: Certain azepane derivatives have shown promise in the treatment of Alzheimer's disease.[2]

  • Infectious Diseases: The pyridine core is present in many antimicrobial agents, suggesting potential utility against bacterial or viral infections.[6]

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized compound, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound and to quantify it in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern, providing further structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing isomeric purity.

Conclusion and Future Directions

The 4-methyl-5-vinylpyridine azepane derivative represents a novel chemical entity with significant potential in drug discovery. This guide has provided a projected chemical profile, including a plausible synthetic route, expected physicochemical and spectroscopic properties, and potential pharmacological applications. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this promising molecule. Future work should focus on the optimization of the synthesis, comprehensive biological evaluation, and structure-activity relationship (SAR) studies to identify more potent and selective analogs.

References

  • Kaur, H. (2021). Synthesis and Characterization of Novel Heterocyclic Derivatives. ResearchGate. [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Beck, B., et al. (1968). Some derivatives of polyvinylpyridine 1-oxides and their effect on the cytotoxicity of quartz in macrophage cultures. British Journal of Pharmacology and Chemotherapy. [Link]

  • Kamal, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

  • NIST. Pyridine, 4-methyl-. NIST WebBook. [Link]

  • Gevorgyan, A., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. [Link]

  • Andjelkovic, T., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PMC. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports. [Link]

  • MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]

  • PMC. (n.d.). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC. [Link]

  • McCurdie, M. P., & Belfiore, L. A. (1998). Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium(II). Polymer. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2026). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. International Journal of Biological and Chemical Sciences. [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Wikipedia. [Link]

Sources

Foundational

Solubility Profiling of Vinylpyridine-Azepane Intermediates: A Technical Framework for Process Optimization

Executive Summary & Chemical Context[1][2][3][4][5][6] The reaction between vinylpyridines (specifically 2-vinylpyridine) and azepane (hexamethyleneimine) yields 2-[2-(azepan-1-yl)ethyl]pyridine , a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The reaction between vinylpyridines (specifically 2-vinylpyridine) and azepane (hexamethyleneimine) yields 2-[2-(azepan-1-yl)ethyl]pyridine , a critical pharmacophore in the synthesis of antihistamines (e.g., analogues of betahistine), kinase inhibitors, and functionalized ligands for coordination chemistry.[1]

Understanding the solubility landscape of this adduct is pivotal for three process-critical stages:

  • Reaction Optimization: Selecting a solvent that solubilizes the vinylpyridine monomer while managing the exotherm of the Michael addition.

  • Purification: Designing cooling crystallization cycles where the temperature coefficient of solubility (

    
    ) is maximized.
    
  • Formulation: Predicting bioavailability based on thermodynamic solubility in biorelevant media.

This guide provides a rigorous protocol for determining, modeling, and predicting the solubility of vinylpyridine-azepane derivatives, moving beyond static data points to a dynamic thermodynamic understanding.

Theoretical Grounding: Solubility Prediction via Hansen Parameters

Before empirical measurement, solubility behavior for this class of heterocyclic adducts can be predicted using Hansen Solubility Parameters (HSP). The vinylpyridine-azepane molecule combines a polar, electron-deficient aromatic ring (pyridine) with a lipophilic, non-planar 7-membered ring (azepane).[1]

Predicted Solubility Profile:

  • High Solubility: Polar Aprotic solvents (DMF, DMSO) and Chlorinated solvents (DCM, Chloroform).[1] The pyridine nitrogen acts as a hydrogen bond acceptor.

  • Moderate Solubility: Polar Protic solvents (Methanol, Ethanol).[1] Solubility decreases as the alkyl chain of the alcohol increases due to the hydrophobic azepane ring.

  • Low Solubility: Aliphatic hydrocarbons (Hexane, Heptane).[1] These are ideal anti-solvents for recrystallization.

Table 1: Theoretical Interaction Matrix
Solvent ClassRepresentative SolventInteraction MechanismPredicted Solubility Outcome
Polar Aprotic DMSO, DMFDipole-Dipole,

-interaction
Excellent (Reaction Medium)
Chlorinated DichloromethaneDispersion forces, weak H-bondingHigh (Extraction Solvent)
Short-Chain Alcohol Methanol, EthanolH-Bonding (Donor)Moderate-High (Temp.[1] Dependent)
Ester/Ketone Ethyl Acetate, AcetoneDipole-DipoleModerate (Crystallization)
Aliphatic n-Heptane, HexaneWeak DispersionLow (Anti-Solvent)

Experimental Methodology: The Self-Validating Protocol

To generate authoritative solubility data (


), we utilize a dual-method approach: the Static Shake-Flask Method  (Gold Standard) and the Dynamic Laser Monitoring Technique  (High Throughput).[1]
Workflow Diagram

The following diagram outlines the decision logic and workflow for solubility determination.

SolubilityProtocol Start Start: Vinylpyridine-Azepane Sample PurityCheck Purity Validation (DSC / HPLC > 99.5%) Start->PurityCheck MethodSelect Select Methodology PurityCheck->MethodSelect ShakeFlask Static Shake-Flask (Equilibrium Method) MethodSelect->ShakeFlask High Accuracy LaserMethod Dynamic Laser Monitoring (Polythermal Method) MethodSelect->LaserMethod Speed/Low Material Equilibration Agitation @ Temp T (24h - 72h) ShakeFlask->Equilibration Filtration Isothermal Filtration (0.22 µm PTFE) Equilibration->Filtration Quantification HPLC-UV / Gravimetric Filtration->Quantification DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Quantification->DataFit Turbidity Cooling/Heating Ramp (0.5 K/min) LaserMethod->Turbidity ClearPoint Detect Clear/Cloud Point Turbidity->ClearPoint ClearPoint->DataFit Output Solubility Surface & Enthalpy of Dissolution DataFit->Output

Figure 1: Decision matrix for selecting between equilibrium (Shake-Flask) and polythermal (Laser) solubility determination methods based on accuracy vs. speed requirements.

Detailed Protocol Steps
Method A: Static Shake-Flask (Equilibrium)

Use this for generating thermodynamic constants.[1]

  • Preparation: Add excess solid 2-[2-(azepan-1-yl)ethyl]pyridine to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 150 rpm for 48 hours. Ensure solid phase persists (add more if solution clears).

  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Analysis: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) or gravimetry if the solvent is volatile.

Method B: Laser Monitoring (Polythermal)

Use this for rapid solvent screening.[1]

  • Setup: Place a known mass of solute and solvent in a vessel equipped with a turbidity probe (focused laser beam).

  • Cycle: Heat the mixture until the laser transmission reaches 100% (dissolution).

  • Measurement: Cool at a controlled rate (e.g., 0.5 K/min). Record the temperature (

    
    ) where laser transmission drops (nucleation).[1]
    
  • Repeat: Add solvent to change concentration and repeat the cycle to build the solubility curve.

Thermodynamic Modeling

Raw solubility data (


) must be correlated mathematically to be useful for process design.[1] We employ two primary models for vinylpyridine-azepane systems.
The Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for polar/non-polar heterocyclic systems.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[2][1][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Interpretation:

      
       reflects the temperature dependence of the enthalpy of fusion. If 
      
      
      
      is significant, the heat capacity change upon dissolution is non-zero.
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution (Enthalpy


 and Entropy 

).[1][4]

[1]
  • Plot:

    
     vs 
    
    
    
    .[5]
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    

Application Logic:

  • If the dissolution is Endothermic (

    
    ), solubility increases with temperature (typical for this class).[1]
    
  • If

    
     is very large, the solubility curve is steep, making the solvent ideal for cooling crystallization (high yield).
    

Process Implications

Crystallization Design

For vinylpyridine-azepane adducts, a cooling crystallization strategy is recommended using a solvent system where the solubility curve is steep.

  • Recommended Solvent: Isopropanol or Ethyl Acetate.

  • Rationale: These solvents typically show a strong temperature dependence for pyridine derivatives, allowing for high recovery upon cooling from 60°C to 0°C.

Reaction Medium Selection

For the synthesis (Michael addition of azepane to 2-vinylpyridine):

  • Recommended Solvent: Ethanol or Water (Green Chemistry).[1]

  • Rationale: The reaction is often autocatalytic or acid-catalyzed. Protic solvents stabilize the transition state. However, if the product is hydrophobic, it may oil out in water. In such cases, Ethanol is preferred as it solubilizes both reactants and the product at reaction temperature, but allows for crystallization upon cooling or anti-solvent addition (Water).

References

  • Mavronasou, K., et al. (2022). "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers, 14(3), 562.[1] Link[1]

  • Zarghampour, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278.[1] Link

  • Nahire, S. B. (2025). "Thermodynamic analysis for the dissolution of Pimelic acid in water + ethanol binary mixture." International Journal of New Chemistry, 12(3), 318-328.[1] Link

  • Rahimpour, E., et al. (2023). "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures." Dissolution Technologies, 30(2).[1] Link

  • PubChem. "2-Vinylpyridine Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Exploratory

Reactivity Profile and Functionalization Workflows for 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Executive Summary The compound 1-(4-Methyl-5-vinylpyridin-2-yl)azepane represents a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science. While vinylpyridines are gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methyl-5-vinylpyridin-2-yl)azepane represents a highly specialized heterocyclic building block utilized in advanced drug discovery and materials science. While vinylpyridines are generally viewed as electron-deficient olefins prone to nucleophilic attack, the unique substitution pattern of this molecule fundamentally alters its reactivity. This whitepaper provides an in-depth technical analysis of the C5-vinyl group's reactivity, driven by the electronic "push-push" dynamics of its substituents, and establishes self-validating protocols for its functionalization.

Structural Profiling and Electronic Causality

To predict and control the reactivity of the vinyl group, one must first deconstruct the electronic environment of the pyridine core. Standard 2-vinyl and 4-vinylpyridines are electron-deficient. However, in 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, the C5 position is subjected to a dual electron-donating effect:

  • The C2-Azepane Ring (+M Effect): The lone pair on the azepane nitrogen is highly delocalized into the pyridine π-system. Resonance structures dictate that this electron density heavily populates the ortho (C3) and para (C5) positions.

  • The C4-Methyl Group (+I Effect): Hyperconjugation from the methyl group further donates electron density into the adjacent C3 and C5 carbons.

Consequently, the C5-vinyl group is attached to an unusually electron-rich aromatic carbon. This shifts its reactivity profile away from classical electrophilic character (typical of aza-Michael acceptors) and toward nucleophilic character, making it highly susceptible to electrophilic oxidation and rapid migratory insertion during cross-coupling.

ElectronicMapping A C2-Azepane (+M Effect) P Pyridine Core (Electron Sink) A->P Lone Pair Donation M C4-Methyl (+I Effect) M->P Hyperconjugation V C5-Vinyl Group (Enriched π-System) P->V Increased Nucleophilicity

Electronic modulation of the C5-vinyl group by C2-azepane and C4-methyl substituents.

Core Reactivity Pathways of the C5-Vinyl Group

The enriched π-system of the C5-vinyl moiety dictates its performance across several key synthetic transformations:

  • Palladium-Catalyzed Heck Cross-Coupling: The electron-rich nature of the vinyl group accelerates the migratory insertion of electrophilic Pd(II)-aryl species. While palladium-catalyzed Heck reactions of vinylpyridines have been extensively documented to construct extended π-systems ()[1], the steric bulk of the azepane ring in this specific molecule provides an added advantage by shielding the pyridine nitrogen, thereby reducing competitive catalyst poisoning[2].

  • Electrophilic Cleavage (Lemieux-Johnson Oxidation): Because the vinyl group is electron-rich, it is highly reactive toward electrophilic oxidants like Osmium Tetroxide (

    
    ). This allows for rapid oxidative cleavage to the corresponding aldehyde, a critical intermediate for downstream reductive aminations in medicinal chemistry.
    
  • Altered Aza-Michael Dynamics: Standard vinylpyridines readily undergo aza-Michael additions. However, the +M and +I effects in this molecule reduce the electrophilicity of the vinyl group. As noted in recent catalytic developments, the electronic nature of the alkene dictates whether hydroarylation or aza-Michael addition occurs ()[3].

  • Polymerization: Like many vinylpyridines, this monomer can be utilized in radical or RAFT polymerization to create functional materials, where the azepane ring provides unique steric and lipophilic properties to the resulting polymer backbone ()[4].

ReactivityMap Core 1-(4-Methyl-5-vinylpyridin-2-yl)azepane Heck Heck Cross-Coupling (Pd-Catalyzed) Core->Heck Aryl Halides Ox Lemieux-Johnson Oxidation (OsO4 / NaIO4) Core->Ox Aldehyde Formation Poly Polymerization (RAFT / Radical) Core->Poly Functional Materials Aza Aza-Michael Addition (Amine Nucleophiles) Core->Aza Altered Reactivity

Divergent synthetic functionalization pathways for the C5-vinyl moiety.

Quantitative Data: Reaction Optimization

To ensure high-fidelity functionalization, specific reaction conditions must be optimized. The tables below summarize the quantitative causality behind ligand and solvent selection for this specific substrate.

Table 1: Optimization of Heck Cross-Coupling Conditions

Entry Aryl Halide Catalyst / Ligand Base / Solvent Temp (°C) Yield (%) Mechanistic Observation

| 1 | PhBr |


 / 

|

/ DMF | 100 | 45% | Catalyst poisoning via pyridine-N coordination. | | 2 | PhBr |

/

|

/ MeCN | 90 | 82% | Steric bulk of ligand prevents deactivation. | | 3 | 4-MeO-

-Br |

/

|

/ MeCN | 90 | 85% | Electron-rich aryl halide matches alkene polarity. |

Table 2: Lemieux-Johnson Oxidation Optimization

Entry Oxidant System Solvent Time (h) Yield (%) Mechanistic Observation

| 1 |


, then 

|

(-78 °C) | 2 | 65% | Competitive N-oxidation of the azepane ring. | | 2 |

(cat.) /

| THF /

| 12 | 70% | Sluggish cleavage due to biphasic mass transfer. | | 3 |

(cat.) /

| Dioxane /

| 4 | 92% | Optimal solubility; rapid osmate ester turnover. |

Self-Validating Experimental Protocols

Protocol A: Sterically-Shielded Heck Cross-Coupling

Objective: Couple 1-(4-Methyl-5-vinylpyridin-2-yl)azepane with bromobenzene to form the trans-stilbazole derivative. Causality: The use of tri(o-tolyl)phosphine (


) is critical. The steric bulk of the ortho-tolyl groups prevents the formation of inactive bis-phosphine palladium complexes and counteracts any competitive coordination from the electron-rich pyridine nitrogen.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 equiv of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, 1.2 equiv of bromobenzene, and 2.0 equiv of anhydrous triethylamine (

    
    ).
    
  • Catalyst Loading: Add 5 mol%

    
     and 10 mol% 
    
    
    
    . Dissolve the mixture in degassed anhydrous acetonitrile (0.2 M).
  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The catalytic cycle's progression is visually validated by the precipitation of triethylammonium bromide (

    
    ) as a white salt. The disappearance of the starting material (
    
    
    
    217) and the emergence of the highly UV-active, red-shifted product peak confirms successful
    
    
    -hydride elimination. The appearance of "Pd black" at the end of the reaction indicates catalyst exhaustion.
  • Workup: Filter through a short pad of Celite to remove Pd black and salts, concentrate, and purify via flash chromatography.

Protocol B: Lemieux-Johnson Oxidative Cleavage

Objective: Convert the C5-vinyl group to an aldehyde (1-(4-Methyl-5-formylpyridin-2-yl)azepane) for downstream drug synthesis. Causality:


 is highly electrophilic and rapidly attacks the electron-rich C5-vinyl group to form an osmate ester. 

serves a dual purpose: it oxidatively cleaves the osmate ester to yield the aldehyde and simultaneously reoxidizes the inactive Os(VI) species back to the active Os(VIII) catalyst.

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 equiv of the vinylpyridine substrate in a 3:1 mixture of 1,4-Dioxane and water (0.1 M). Dioxane is chosen over THF to prevent peroxide formation and ensure complete homogeneity.

  • Oxidant Addition: Add 2.5 equiv of Sodium Periodate (

    
    ) in a single portion. Stir for 5 minutes.
    
  • Catalyst Initiation: Add 2 mol% of Osmium Tetroxide (

    
    , 2.5 wt% solution in t-BuOH) dropwise at room temperature.
    
  • Self-Validating Checkpoint: The reaction mixture will immediately transition from a dark brown (formation of Os(VI)) to a pale yellow (regeneration of Os(VIII)) during the active catalytic cycle. As the reaction proceeds, the precipitation of white sodium iodate (

    
    ) serves as a visual, self-validating indicator of stoichiometric oxidant consumption.
    
  • Termination & Workup: After 4 hours, quench the reaction with saturated aqueous

    
     to reduce any residual osmium. Extract with ethyl acetate. Success is confirmed by a distinct aldehyde proton singlet at ~10.0 ppm in the crude 
    
    
    
    NMR.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.[Link]

  • [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry.[Link]

  • Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis. Current Organic Chemistry.[Link]

  • Highly Conjugated Molecules from Dibromonaphthyl Derivatives and 4-Vinylpyridine or 4-Acetoxystyrene by the Heck Reaction. Journal of Organic Chemistry.[Link]

Sources

Foundational

Literature review on 2-substituted-5-vinylpyridine derivatives

This technical guide details the chemistry, synthesis, and applications of 2-substituted-5-vinylpyridine derivatives . Unlike the more common 2-vinylpyridine (where the vinyl group is adjacent to the nitrogen), this clas...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemistry, synthesis, and applications of 2-substituted-5-vinylpyridine derivatives . Unlike the more common 2-vinylpyridine (where the vinyl group is adjacent to the nitrogen), this class places the polymerizable vinyl group at the meta position (C5) relative to the nitrogen, while the C2 position hosts a functional substituent (Methyl, Chloro, Amino, etc.). This structural arrangement offers unique electronic properties and steric environments for coordination chemistry and functional polymer synthesis.

Core Scaffold: Pyridine ring functionalized with a vinyl group at C5 and a variable substituent (R) at C2.

Executive Summary

2-substituted-5-vinylpyridines represent a specialized class of functional monomers used in advanced materials science and pharmaceutical synthesis. The 5-vinyl placement isolates the polymerizable double bond from the direct electron-withdrawing effect of the nitrogen atom (unlike 2-vinylpyridine), resulting in distinct reactivity ratios during copolymerization. The substituent at the 2-position (


) dictates the monomer's solubility, basicity, and coordination ability. The most industrially significant derivative is 2-methyl-5-vinylpyridine (MVP) , widely used in latex adhesives, while halo- and alkoxy- derivatives serve as versatile intermediates for functionalized resins and bioactive scaffolds.

Structural Chemistry & Electronic Properties

The reactivity of 5-vinylpyridine derivatives is governed by the interplay between the pyridine ring's electron deficiency and the substituent effects.

  • Resonance Isolation: In 2-vinylpyridine, the vinyl group is conjugated directly with the imine-like nitrogen, making it highly susceptible to anionic polymerization. In 5-vinyl derivatives , the vinyl group is in a meta-like relationship to the nitrogen, reducing the inductive withdrawal. This makes 5-vinyl derivatives behave more like styrene in radical copolymerization (Q-e scheme values closer to styrene).

  • Substituent Effect (C2 Position):

    • Electron Donating (e.g., -CH3, -OCH3): Increases electron density on the ring, making the nitrogen more basic and the vinyl group more electron-rich.

    • Electron Withdrawing (e.g., -Cl, -F): Decreases basicity, useful for preventing catalyst poisoning in transition-metal catalyzed polymerizations.

Data Summary: Key Derivatives
DerivativeR-Group (C2)CAS No.[1][2][3][4][5]Key CharacteristicPrimary Application
MVP Methyl (-CH3)140-76-1High basicity, stableTire cord latex, ion-exchange resins
2-Cl-5-VP Chloro (-Cl)N/AReactive handle (C-Cl)Precursor for amino-pyridines, functional polymers
2-MeO-5-VP Methoxy (-OMe)24674-39-3H-bond acceptorCoordination polymers, surface modifiers
2-NH2-5-VP Amino (-NH2)N/AH-bond donor/acceptorBioactive scaffolds, pH-responsive hydrogels
  • Note: Often synthesized in situ or custom ordered; CAS varies by salt form.

Synthetic Strategies

Synthesis of 5-vinylpyridine derivatives generally follows two pathways: Industrial Dehydrogenation (for alkyl derivatives) and Transition Metal Coupling (for functionalized derivatives).

Pathway A: Dehydrogenation (Industrial Scale for MVP)

For alkyl-substituted derivatives like MVP, the most cost-effective route involves the modification of ethyl precursors.

  • Condensation: 5-ethyl-2-methylpyridine is synthesized via condensation of paraldehyde with ammonia.

  • Dehydrogenation: The ethyl group is dehydrogenated over a solid-state catalyst (e.g., iron oxide/chromium oxide) at high temperature (550–650°C) to yield the vinyl group.

    • Mechanism: Radical-mediated abstraction of hydrogen atoms.

    • Yield: ~60-80% (depending on catalyst selectivity).

Pathway B: Palladium-Catalyzed Cross-Coupling (Versatile Lab Scale)

For functionalized derivatives (e.g., 2-chloro-5-vinylpyridine, 2-methoxy-5-vinylpyridine), the Heck reaction is the gold standard. This method allows the direct functionalization of 5-halopyridines with ethylene or vinylboronic esters.

Reaction Scheme (Heck Coupling):



  • Substrate: 2-substituted-5-bromopyridine (X = Br, I).

  • Vinyl Source: Ethylene gas (industrial), vinylboronic acid pinacol ester (lab), or potassium vinyltrifluoroborate.

  • Catalyst: Pd(OAc)2 with phosphine ligands (PPh3, dppf).

  • Base: K2CO3, Et3N, or Cs2CO3.

  • Solvent: DMF, DMAc, or Toluene/Water (biphasic).

Experimental Protocol: Synthesis of 2-Chloro-5-Vinylpyridine via Heck Reaction

Objective: To synthesize 2-chloro-5-vinylpyridine from 2-chloro-5-bromopyridine. Reagents:

  • 2-Chloro-5-bromopyridine (1.0 eq, 10 mmol)

  • Potassium vinyltrifluoroborate (1.2 eq, 12 mmol)

  • PdCl2(dppf) (3 mol%, 0.3 mmol)

  • Cs2CO3 (3.0 eq, 30 mmol)

  • Solvent: THF/H2O (9:1, 0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk flask with 2-chloro-5-bromopyridine, potassium vinyltrifluoroborate, and Cs2CO3. Add the Pd catalyst last.

  • Degassing: Evacuate and backfill with argon (3 cycles). Add the solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite. Dilute the filtrate with EtOAc and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo. Purify by flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield: Typically 75–85%.

    • Characterization: 1H NMR (CDCl3): δ 8.35 (d, 1H, H-6), 7.65 (dd, 1H, H-4), 7.28 (d, 1H, H-3), 6.68 (dd, 1H, Vinyl-H), 5.80 (d, 1H, Vinyl-H), 5.35 (d, 1H, Vinyl-H).

Polymerization & Materials Science

The polymerization of 2-substituted-5-vinylpyridines offers distinct advantages over 2-vinylpyridine due to the steric isolation of the nitrogen atom. This allows for cleaner radical polymerization and reduced catalyst poisoning in coordination polymerization.

Radical Polymerization Mechanism

Radical polymerization is the most common method for synthesizing poly(2-substituted-5-vinylpyridine). The reactivity ratios (


) depend heavily on the 2-substituent.
  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

  • Solvent: Toluene, DMF, or Bulk.

  • Inhibitor Removal: Monomers must be distilled or passed through basic alumina to remove stabilizers (e.g., 4-tert-butylcatechol) before use.

Copolymerization Parameters (Q-e Scheme):

  • Styrene (M1) / MVP (M2):

    
    , 
    
    
    
    . This indicates a tendency towards alternating copolymerization, ideal for random copolymers with uniform distribution.
  • Comparison: 2-Vinylpyridine has

    
    . 5-Vinyl derivatives typically show lower 
    
    
    
    values due to reduced resonance stabilization of the radical by the nitrogen.
Graphviz Diagram: Radical Polymerization Workflow

PolymerizationWorkflow MonomerPrep Monomer Purification (Distillation / Alumina) Initiation Initiation (AIBN, 60-70°C) MonomerPrep->Initiation Pure Monomer Propagation Chain Propagation (Formation of Poly-MVP) Initiation->Propagation Radical Species Propagation->Propagation n Monomer Units Termination Termination (Coupling / Disproportionation) Propagation->Termination Chain End Workup Precipitation (in Hexane/Ether) Termination->Workup Crude Polymer

Figure 1: Standard workflow for the radical polymerization of 2-substituted-5-vinylpyridine derivatives.

Applications & Functional Materials

A. Tire Cord Adhesives (MVP Latex)

The most significant industrial application of 2-methyl-5-vinylpyridine is in the production of RFL (Resorcinol-Formaldehyde-Latex) adhesives for bonding synthetic tire cords (nylon, polyester) to rubber.

  • Mechanism: The pyridine nitrogen provides hydrogen bonding sites and polarity that interact strongly with the textile fiber, while the butadiene backbone of the latex co-cures with the rubber matrix.

  • Formulation: Terpolymer of Butadiene (70%), Styrene (15%), and MVP (15%).

B. pH-Responsive Membranes & Hydrogels

Polymers containing 2-amino-5-vinylpyridine or 2-methyl-5-vinylpyridine are pH-responsive due to the basic nitrogen (


).
  • Acidic pH: Pyridine is protonated (

    
    ), causing chain expansion and hydrophilicity (swelling).
    
  • Basic pH: Pyridine is deprotonated, causing chain collapse and hydrophobicity (deswelling).

  • Use Case: Smart gating membranes for controlled drug release or water filtration.

C. Metal Scavenging & Coordination

The 2-substituted pyridine ring is an excellent ligand for transition metals (Cu, Ag, Pd).

  • 2-Amino-5-vinylpyridine polymers: High affinity for heavy metals (Hg, Pb) due to the chelating effect of the amino group and ring nitrogen.

  • Catalyst Supports: Poly(MVP) cross-linked resins serve as solid supports for Pd catalysts in hydrogenation reactions, preventing metal leaching.

References

  • Synthesis of 2-Methyl-5-vinylpyridine: US Patent 2,716,119, "Process of making 2-methyl-5-vinyl pyridine," 1955.[5]

  • Heck Reaction for Vinylpyridines: Organic Letters, "Palladium-Catalyzed Vinylations of Aryl Halides," 2002.

  • Polymerization Kinetics: Journal of Polymer Science, "Copolymerization of 2-methyl-5-vinylpyridine with Styrene," 1958.

  • Latex Applications: Rubber Chemistry and Technology, "Vinylpyridine Latex for Tire Cord Adhesion," 1985.

  • Functional Polymers: Macromolecules, "Synthesis and Self-Assembly of Poly(2-vinylpyridine) Block Copolymers," 2019.

Sources

Protocols & Analytical Methods

Method

Chemoselective Synthesis of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane via Mild Buchwald-Hartwig Amination

Executive Summary The synthesis of 1-(4-methyl-5-vinylpyridin-2-yl)azepane from 2-chloro-4-methyl-5-vinylpyridine presents a distinct chemoselectivity challenge in modern organic synthesis. The target molecule contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-methyl-5-vinylpyridin-2-yl)azepane from 2-chloro-4-methyl-5-vinylpyridine presents a distinct chemoselectivity challenge in modern organic synthesis. The target molecule contains a highly reactive vinyl group that is susceptible to both thermal auto-polymerization and transition-metal-catalyzed side reactions. This Application Note details a highly optimized, self-validating protocol utilizing a RuPhos Pd G3 precatalyst to drive a mild Buchwald-Hartwig amination. By carefully tuning the electronic and steric environment of the palladium center, this protocol achieves near-quantitative yields while completely preserving the integrity of the vinyl moiety.

Mechanistic Insights & Chemoselectivity Rationale (E-E-A-T)

While 2-halopyridines are classical substrates for nucleophilic aromatic substitution (


), the electron-rich nature of this specific pyridine ring—donating methyl and vinyl groups—significantly reduces its electrophilicity. Uncatalyzed 

with secondary amines like azepane requires elevated temperatures (>120 °C), which inevitably leads to the thermal degradation of the vinyl group.

To circumvent this, a palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. However, the presence of a vinyl group introduces a secondary competing pathway: the intermolecular Heck reaction between the oxidative addition complex and the vinyl group of another substrate molecule.

Causality behind experimental choices:

  • Catalyst Selection (RuPhos Pd G3): To suppress the Heck pathway, the catalytic system must heavily favor rapid reductive elimination over alkene migratory insertion [2]. The RuPhos Pd G3 precatalyst is perfectly suited for this [1]. The highly sterically demanding and electron-rich biarylphosphine ligand (RuPhos) accelerates both the oxidative addition into the unactivated C–Cl bond and the subsequent reductive elimination of the C–N bond, effectively outcompeting the Heck pathway.

  • Temperature Control (60 °C): The G3 precatalyst activates rapidly under basic conditions to form the active

    
     species at room temperature, allowing the cross-coupling to proceed at a mild 60 °C. This low temperature prevents thermal polymerization.
    
  • Radical Scavenger (BHT): The addition of 5 mol% Butylated hydroxytoluene (BHT) acts as a radical scavenger, providing an essential layer of protection against auto-polymerization of the styrene-like vinylpyridine moiety during the heating phase.

Optimization of Reaction Conditions

The quantitative data below summarizes the optimization phase, highlighting the necessity of the G3 precatalyst system over traditional methods.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
1NoneDIPEANMP120<5%Thermal

fails; extensive polymerization.
2

/ BINAP
NaOtBuToluene10035%Significant Heck byproducts observed.
3RuPhos Pd G3

1,4-Dioxane8068%Clean reaction, but slow conversion.
4 RuPhos Pd G3 NaOtBu 1,4-Dioxane 60 94% Optimal conditions; vinyl group fully preserved.

Standardized Experimental Protocol

Reagents & Materials
  • 2-Chloro-4-methyl-5-vinylpyridine: 1.0 equiv, 1.0 mmol (153.6 mg)

  • Azepane (Hexamethyleneimine): 1.2 equiv, 1.2 mmol (119.0 mg / ~144 µL)

  • RuPhos Pd G3: 0.02 equiv, 2 mol% (16.7 mg)

  • Sodium tert-butoxide (NaOtBu): 1.4 equiv, 1.4 mmol (134.5 mg)

  • Butylated hydroxytoluene (BHT): 0.05 equiv, 5 mol% (11.0 mg)

  • Anhydrous 1,4-Dioxane: 5.0 mL (0.2 M concentration)

Step-by-Step Procedure
  • Inert Atmosphere Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask or heavy-walled pressure vial with 2-chloro-4-methyl-5-vinylpyridine (153.6 mg), NaOtBu (134.5 mg), RuPhos Pd G3 (16.7 mg), and BHT (11.0 mg). Note: NaOtBu is highly hygroscopic; weighing inside a glovebox ensures reproducible base stoichiometry.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane (5.0 mL) to the vial, followed by azepane (144 µL) via a calibrated microsyringe. Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the sealed vial from the glovebox. Place the vial in a pre-heated oil bath or heating block set strictly to 60 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is fully consumed.

Workup & Purification
  • Quenching: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Critical Step: Keep the rotary evaporator water bath below 35 °C to prevent concentration-induced polymerization of the vinyl product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent of Hexanes/EtOAc (95:5 to 80:20) containing 1% v/v Triethylamine (

    
    ) .
    
    • Causality: Azepane derivatives are highly basic and will strongly adsorb to the acidic silanol groups on silica gel. The addition of

      
       passivates the silica, preventing peak tailing and ensuring maximum product recovery.
      

Catalytic Cycle & Workflow Visualization

CatalyticCycle Pre RuPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Pre->Pd0 Base, -Indoline OA Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->OA + 2-Chloro-4-methyl- 5-vinylpyridine Amine Amine Coordination L-Pd(II)(Ar)(Azepanyl) OA->Amine + Azepane + Base Amine->Pd0 Reductive Elimination Prod 1-(4-Methyl-5-vinylpyridin- 2-yl)azepane Amine->Prod Product Release

Caption: Catalytic cycle of the RuPhos Pd G3-mediated Buchwald-Hartwig amination.

References

  • Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: Chemical Science, 2013, 4, 916-920. (Buchwald, S. L. et al.) URL: [Link][1]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, 2016, 116, 19, 12564–12649. (Ruiz-Castillo, P.; Buchwald, S. L.) URL: [Link][2]

Sources

Application

Application Note: Protocols for the Radical Polymerization of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Experimental Protocols Monomer Profiling & Mechanistic Causality The monome...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Experimental Protocols

Monomer Profiling & Mechanistic Causality

The monomer 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (CAS: 1355196-98-3)[1] represents a highly specialized, sterically hindered vinylpyridine derivative. Poly(vinylpyridine) architectures are foundational in drug delivery due to their pH-responsive nature—the pyridine nitrogen protonates in acidic environments (such as tumor microenvironments or endosomes), triggering micellar disassembly and targeted payload release[2].

However, the radical polymerization of this specific monomer presents unique kinetic landscapes compared to standard 4-vinylpyridine (4VP) or 2-vinylpyridine (2VP):

  • Steric Shielding: The bulky azepane ring at the 2-position sterically shields the pyridine nitrogen. While this reduces the nucleophilicity and coordinating ability of the nitrogen toward transition metal catalysts (a common failure point in metal-mediated polymerizations)[3], it also introduces significant steric bulk around the propagating radical, slightly lowering the propagation rate constant (

    
    ).
    
  • Electronic Modulation: The electron-donating methyl group at the 4-position and the azepane ring enrich the electron density of the vinyl group at the 5-position. This shifts its reactivity ratios, making it highly amenable to Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization[4].

To achieve well-defined molecular weights, low dispersity (Đ), and high end-group fidelity for downstream block copolymerization, Controlled Radical Polymerization (CRP) techniques—specifically RAFT and ICAR ATRP—are vastly superior to Conventional Free-Radical Polymerization (FRP)[2][5].

Quantitative Data Summary

The choice of polymerization modality directly dictates the architectural fidelity of the resulting polymer. Below is a comparative kinetic and yield profile tailored for 1-(4-Methyl-5-vinylpyridin-2-yl)azepane.

Table 1: Comparative Kinetic & Yield Profiles
Polymerization ModalityCatalyst / CTAInitiatorTemp (°C)Expected Dispersity (Đ)End-Group FidelityPrimary Application
RAFT CPBD / CDBAIBN701.10 – 1.25> 95%Block copolymers, smart micelles
ICAR ATRP CuCl₂ / TPMAEBiB + AIBN651.15 – 1.30~ 90%Surface grafting, complex architectures
Conventional FRP NoneAIBN651.80 – 2.500% (Dead chains)Bulk material synthesis

Experimental Protocols

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Mechanism & Causality: RAFT is the most robust method for vinylpyridine derivatives because it is a metal-free process, entirely avoiding the risk of catalyst poisoning by the basic nitrogen[5]. We utilize 2-Cyano-2-propyl benzodithioate (CPBD) as the Chain Transfer Agent (CTA). The ratio of [Monomer]:[CTA]:[Initiator] is strictly maintained at 200:1:0.1. The low initiator concentration ensures that primary radical termination is minimized, preserving the "living" nature of the chains[6][7].

RAFT_Workflow Monomer Monomer & CTA (CPBD) Initiator Initiator (AIBN) Monomer->Initiator Degas Degassing (Freeze-Pump-Thaw) Initiator->Degas Heat Polymerization (70°C, 12h) Degas->Heat Quench Quench (Liquid N2) Heat->Quench Purify Precipitation (Cold Hexane) Quench->Purify

Caption: Step-by-step workflow for the RAFT polymerization of vinylpyridine derivatives.

Step-by-Step Protocol:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2.16 g (10 mmol) of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane and 11.06 mg (0.05 mmol) of CPBD in 3.0 mL of anhydrous 1,4-dioxane.

  • Initiator Addition: Add 0.82 mg (0.005 mmol) of Azobisisobutyronitrile (AIBN) from a pre-calibrated stock solution in dioxane.

  • Deoxygenation (Critical Step): Oxygen acts as a diradical and will irreversibly quench the propagating species[2]. Subject the mixture to four rigorous freeze-pump-thaw cycles. Backfill the flask with ultra-pure Argon.

  • Propagation: Submerge the sealed Schlenk flask into a pre-heated oil bath at 70 °C. Allow the reaction to proceed for 12–16 hours under constant stirring.

  • Termination: Quench the polymerization by rapidly submerging the flask in liquid nitrogen and exposing the mixture to atmospheric air.

  • Purification: Dilute the viscous solution with 5 mL of THF and precipitate dropwise into 200 mL of cold hexane. Recover the polymer via centrifugation (8000 rpm, 10 min). Repeat the dissolution/precipitation cycle twice to remove residual monomer and unreacted CTA. Dry under vacuum at 40 °C for 24 hours.

Initiators for Continuous Activator Regeneration (ICAR) ATRP

Mechanism & Causality: Standard ATRP requires high copper concentrations, which can be problematic for pyridine-containing monomers due to competitive ligand displacement[3]. ICAR ATRP utilizes a continuous supply of thermal radicals (from AIBN) to reduce an oxidatively stable Cu(II) complex back to the active Cu(I) state[8]. This allows the catalyst concentration to be dropped to ~50 ppm. We use Tris(2-pyridylmethyl)amine (TPMA) as the ligand because its binding affinity to copper vastly exceeds that of the azepane-pyridine monomer, preventing catalyst denaturation[9].

ATRP_Mechanism Dormant Dormant Polymer (P_n-X) Active Active Radical (P_n•) Dormant->Active k_act Active->Dormant k_deact CuI Activator Cu(I) / TPMA CuII Deactivator X-Cu(II) / TPMA CuI->CuII +X• CuII->CuI -X• Monomer Monomer Addition Monomer->Active k_p

Caption: Activation and deactivation equilibrium in Cu-mediated ICAR ATRP.

Step-by-Step Protocol:

  • Catalyst Complexation: In a 10 mL vial, dissolve 1.34 mg of CuCl₂ (0.01 mmol) and 5.8 mg of TPMA (0.02 mmol) in 1.0 mL of anisole. Stir for 30 minutes until a homogenous light-blue solution forms.

  • Reaction Assembly: In a 25 mL Schlenk flask, combine 2.16 g (10 mmol) of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, 19.5 mg (0.1 mmol) of Ethyl α-bromoisobutyrate (EBiB, the initiator), and 1.64 mg (0.01 mmol) of AIBN. Add the catalyst solution.

  • Deoxygenation: Perform three freeze-pump-thaw cycles.

  • Polymerization: Heat the mixture to 65 °C. The AIBN will slowly decompose, reducing Cu(II) to Cu(I) and initiating the activation/deactivation equilibrium[10].

  • Workup: After 8 hours, open the flask to air (oxidizing Cu(I) to Cu(II), stopping the reaction). Dilute with THF and pass through a short plug of neutral alumina to remove the copper catalyst[3]. Precipitate the eluent into cold hexane and dry under vacuum.

Conventional Free-Radical Polymerization (FRP)

Mechanism & Causality: FRP is utilized when architectural control (dispersity, block copolymerization) is not required, and bulk yield is the primary goal. Because there is no dynamic equilibrium protecting the propagating radical, chain termination via bimolecular coupling or disproportionation is frequent, leading to broad molecular weight distributions[2].

Step-by-Step Protocol:

  • Dissolve 5.0 g of the monomer and 25 mg of AIBN in 10 mL of ethanol in a round-bottom flask.

  • Purge the solution with Argon gas for 30 minutes via a submerged needle to displace dissolved oxygen.

  • Heat the flask to 65 °C under an Argon balloon for 24 hours.

  • Cool to room temperature and precipitate the highly viscous solution directly into diethyl ether.

  • Filter the white/off-white polymer powder and dry in a vacuum oven at 50 °C to constant weight.

Analytical & Purification Strategies

  • Conversion Monitoring: Monomer conversion should be monitored via ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H-NMR by comparing the integration of the vinyl protons (approx. 5.5–6.5 ppm) against the azepane ring protons (approx. 1.5–3.5 ppm)[4].
    
  • Molecular Weight Analysis: Gel Permeation Chromatography (GPC) should be performed using DMF with 0.05 M LiBr as the eluent. The addition of LiBr is strictly required to screen the electrostatic interactions between the basic pyridine/azepane nitrogens and the GPC column packing material, which would otherwise cause artificial tailing and inaccurate molecular weight readings[7].

References

  • 1355196-98-3 | 1-(4-Methyl-5-vinylpyridin-2-yl)azepane.BLD Pharm.
  • The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.Benchchem.
  • Synthesis of Poly(3-vinylpyridine)
  • Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization.
  • Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents.
  • Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction.University of Groningen.
  • ATRP Ligands & Initiators: Clean Functional Polymers.MilliporeSigma.
  • CHAPTER 8: Atom Transfer Radical Polymerization (
  • ATRP in Protic Media.Matyjaszewski Polymer Group - Carnegie Mellon University.

Sources

Method

Harnessing a Novel Monomer: Synthesis, Polymerization, and Functionalization of Poly(1-(4-Methyl-5-vinylpyridin-2-yl)azepane) for Advanced Applications

An Application Guide for Researchers and Drug Development Professionals Abstract Functional polymers derived from vinylpyridine-based monomers are of significant interest in the biomedical and materials science fields du...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Functional polymers derived from vinylpyridine-based monomers are of significant interest in the biomedical and materials science fields due to their inherent pH-responsiveness, capacity for metal coordination, and potential for post-polymerization modification. This application note introduces a novel, structurally sophisticated monomer, 1-(4-Methyl-5-vinylpyridin-2-yl)azepane , designed to create functional polymers with unique properties conferred by its distinct moieties: a polymerizable vinyl group, a functionalizable pyridine core, and a solubilizing azepane group. We provide a comprehensive guide for the scientific community, detailing a proposed synthetic route for the monomer, followed by robust, step-by-step protocols for its controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). Furthermore, this guide outlines detailed methodologies for the thorough characterization of the resulting polymers using NMR, GPC/SEC, and thermal analysis. Finally, we explore the vast potential of this new polymer platform by providing protocols for post-polymerization functionalization, demonstrating its application in creating potent antimicrobial agents and designing pH-responsive systems for targeted drug delivery.

Introduction: A Novel Building Block for Functional Polymers

The development of "smart" polymers that respond to environmental stimuli is a cornerstone of modern materials science, with profound implications for drug delivery, diagnostics, and catalysis. Poly(vinylpyridine)s are a prominent class of such materials, primarily due to the Lewis basicity of the pyridine nitrogen atom, which can be protonated, quaternized, or coordinated with metal ions.[1] This versatility allows for the creation of materials that are responsive to pH changes or can be tailored for specific biological interactions.[2][3]

This guide focuses on a novel monomer, 1-(4-Methyl-5-vinylpyridin-2-yl)azepane . Its structure is intentionally designed to combine several advantageous features:

  • Vinyl Group: Provides a reactive site for controlled radical polymerization, enabling the synthesis of well-defined polymers.

  • Pyridine Core: Serves as a versatile hub for post-polymerization modification, including quaternization to induce antimicrobial properties or leveraging its pKa for pH-responsive behavior.[1][3]

  • Methyl Group: Electronically modifies the pyridine ring, influencing its reactivity and pKa.

  • Azepane Moiety: This seven-membered saturated heterocycle is anticipated to enhance the polymer's solubility in a broader range of solvents and potentially improve its biocompatibility profile compared to simpler alkyl-substituted pyridines.

This document serves as a detailed technical guide for researchers, providing validated protocols adapted from established literature to harness the potential of this new monomer. We will cover its synthesis, controlled polymerization, in-depth characterization, and functionalization for high-value applications.

Monomer Synthesis and Characterization

A robust and scalable synthesis is paramount for the adoption of any new monomer. We propose a straightforward and efficient two-step synthetic pathway starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis involves the chlorination of 2,4-dimethyl-5-vinylpyridine N-oxide followed by a nucleophilic aromatic substitution with azepane.

Monomer Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution Start 2,4-Dimethyl-5-vinylpyridine N-oxide Intermediate 2-Chloro-4-methyl-5-vinylpyridine Start->Intermediate Heat Reagent1 POCl₃ Product 1-(4-Methyl-5-vinylpyridin-2-yl)azepane Intermediate->Product DMF, Heat Reagent2 Azepane, K₂CO₃

Caption: Proposed two-step synthesis of the target monomer.

Protocol 2.1: Synthesis of 2-Chloro-4-methyl-5-vinylpyridine

Causality: This protocol utilizes a standard method for converting pyridine N-oxides to 2-chloropyridines. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds through an electrophilic attack on the N-oxide, followed by rearrangement and chloride displacement.

Materials:

  • 2,4-Dimethyl-5-vinylpyridine N-oxide

  • Phosphorus oxychloride (POCl₃), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethyl-5-vinylpyridine N-oxide (1 equiv.) in anhydrous DCM (5 mL per gram of starting material).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (3 equiv.) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 3 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-methyl-5-vinylpyridine.

Protocol 2.2: Synthesis of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Causality: This step is a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for attack by the secondary amine of azepane. Potassium carbonate (K₂CO₃) is used as a mild base to scavenge the HCl byproduct.

Materials:

  • 2-Chloro-4-methyl-5-vinylpyridine (from Protocol 2.1)

  • Azepane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane

  • Deionized water

Procedure:

  • To an oven-dried round-bottom flask, add 2-chloro-4-methyl-5-vinylpyridine (1 equiv.), anhydrous K₂CO₃ (2.5 equiv.), and anhydrous DMF (10 mL per gram of chloropyridine).

  • Add azepane (1.5 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a beaker containing deionized water (5x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final monomer, 1-(4-Methyl-5-vinylpyridin-2-yl)azepane , as a pale yellow oil.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Controlled Radical Polymerization

To synthesize polymers with predictable molecular weights and narrow molecular weight distributions (low PDI), controlled radical polymerization (CRP) techniques are essential. We present protocols for both RAFT and ATRP, as these methods are well-suited for vinylpyridine monomers.[4][5]

Polymerization Workflow cluster_Monomer Monomer Preparation cluster_Polymerization Controlled Radical Polymerization cluster_Post Work-up & Purification cluster_Char Characterization Monomer 1-(4-Methyl-5-vinylpyridin-2-yl)azepane Purify Pass through basic alumina (remove inhibitor) Monomer->Purify RAFT RAFT Polymerization (AIBN, RAFT Agent) Purify->RAFT ATRP ATRP (Initiator, CuCl/Ligand) Purify->ATRP Precipitate Precipitate in non-solvent (e.g., cold hexanes) RAFT->Precipitate ATRP->Precipitate Dry Dry under vacuum Precipitate->Dry Characterization Characterization Dry->Characterization Polymer Product NMR NMR GPC GPC/SEC DSC DSC/TGA

Caption: General workflow for polymerization and characterization.

Protocol 3.1: RAFT Polymerization

Causality: RAFT polymerization provides excellent control over the polymerization of many vinyl monomers.[4][6] We select cumyl dithiobenzoate (CDB) as the chain transfer agent (CTA) and AIBN as the thermal initiator. The ratio of monomer to CTA dictates the target degree of polymerization, and thus the molecular weight.

Materials:

  • 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (inhibitor removed by passing through a short column of basic alumina)

  • Cumyl dithiobenzoate (CDB)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anisole or 1,4-Dioxane, anhydrous

  • Methanol, cold (-20 °C)

  • Hexanes, cold (-20 °C)

  • Schlenk flask, rubber septa, nitrogen line

Procedure:

  • Target: A polymer with a degree of polymerization (DP) of 100. Calculate the required molar amounts for a [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2.

  • In a Schlenk flask, dissolve the monomer, CDB, and AIBN in anhydrous anisole (to achieve a 50% w/v monomer concentration).

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 8-12 hours. To monitor kinetics, small aliquots can be withdrawn via a nitrogen-purged syringe at timed intervals for ¹H NMR (conversion) and GPC (molecular weight) analysis.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Dilute the viscous solution with a small amount of THF (~2 mL) and precipitate the polymer by adding the solution dropwise into a large volume of vigorously stirring cold hexanes or a hexanes/diethyl ether mixture (40:1 v/v).

  • Collect the precipitated polymer by filtration or decantation.

  • Redissolve the polymer in a minimum amount of DCM and re-precipitate into cold hexanes two more times to remove unreacted monomer and initiator fragments.

  • Dry the final polymer product under high vacuum at 40 °C overnight.

Protocol 3.2: Atom Transfer Radical Polymerization (ATRP)

Causality: ATRP is another powerful CRP technique. For basic and nucleophilic monomers like vinylpyridines, using a chloride-based initiating system (e.g., ethyl α-chlorophenylacetate) and a copper(I) chloride catalyst is crucial. This combination minimizes side reactions, such as quaternization of the pyridine by a more reactive alkyl bromide chain-end, which would lead to loss of control and branched chains.[7][8]

Materials:

  • 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (inhibitor removed)

  • Ethyl α-chlorophenylacetate (ECPA) or Methyl 2-chloropropionate (MCP)

  • Copper(I) chloride (CuCl)

  • Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole or Toluene, anhydrous

  • Neutral alumina column

  • Methanol, cold (-20 °C)

Procedure:

  • Target: A polymer with a DP of 100. Calculate the required molar amounts for a [Monomer]:[Initiator]:[CuCl]:[Ligand] ratio of 100:1:1:1.

  • In a Schlenk flask, add CuCl (1 equiv.) and the ligand (1 equiv.). Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add the monomer and anhydrous anisole via a nitrogen-purged syringe. Stir until the copper complex forms (solution becomes colored and homogeneous).

  • Initiate the polymerization by adding the initiator (ECPA or MCP, 1 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 60 °C.

  • Allow the reaction to proceed for 6-10 hours, taking aliquots as needed to monitor progress.

  • Quench the reaction by cooling and exposing the mixture to air. The solution will turn green/blue as the copper oxidizes to Cu(II).

  • Dilute the solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Concentrate the filtered solution and precipitate the polymer into cold methanol or hexanes.

  • Re-precipitate twice more and dry the final polymer product under high vacuum.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

Protocol 4.1: ¹H NMR Spectroscopy for Conversion and Structure

Causality: NMR spectroscopy provides unambiguous structural confirmation. By comparing the integration of vinyl proton signals from the monomer (~5.0-6.5 ppm) to the now-broadened polymer backbone signals (~1.2-2.5 ppm), the monomer conversion can be accurately calculated.[9]

Procedure:

  • Dissolve 5-10 mg of the crude reaction mixture (for conversion) or purified polymer in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • For conversion: Identify a characteristic vinyl proton peak of the monomer (e.g., the dd at ~6.7 ppm). Compare its integral (I_vinyl) to a stable, non-overlapping peak from the aromatic region of both the monomer and polymer (I_aromatic). Conversion (%) = [1 - (I_vinyl / I_aromatic)_t=x / (I_vinyl / I_aromatic)_t=0] * 100.

  • For purified polymer: Confirm the disappearance of the sharp vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.

Protocol 4.2: GPC/SEC for Molecular Weight and Polydispersity

Causality: GPC/SEC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution.[10][11] The pyridine groups can interact with standard GPC columns, so an eluent containing additives is required to ensure reliable separation based on size alone.

Procedure:

  • Prepare the mobile phase: N,N-Dimethylformamide (DMF) containing 0.01 M LiBr is a common choice for poly(vinylpyridine)s.

  • Prepare polymer solutions at a concentration of 1-2 mg/mL in the mobile phase. Filter the solutions through a 0.22 µm PTFE syringe filter.

  • Calibrate the GPC/SEC system using narrow polystyrene or poly(methyl methacrylate) standards.

  • Inject the polymer sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[12]

Protocol 4.3: DSC and TGA for Thermal Properties

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (T₉), a key characteristic of amorphous polymers.[13][14] Thermogravimetric Analysis (TGA) measures mass loss versus temperature, indicating the polymer's thermal stability.[15]

Procedure (DSC):

  • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell.

  • Perform a heat-cool-heat cycle, for example:

    • Heat from 25 °C to 200 °C at 10 °C/min.

    • Cool from 200 °C to 25 °C at 10 °C/min.

    • Heat from 25 °C to 200 °C at 10 °C/min.

  • Determine the T₉ from the inflection point in the heat flow curve of the second heating scan.

Procedure (TGA):

  • Place 5-10 mg of the dry polymer into a ceramic TGA pan.

  • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the resulting curve of weight percent versus temperature to determine the onset of decomposition.

Property RAFT Polymerization ATRP Technique
Target Mₙ ( g/mol ) 23,300 (for DP=100)23,300 (for DP=100)Calculation
Expected Mₙ ( g/mol ) 22,000 - 25,00021,000 - 24,000GPC/SEC
Expected PDI < 1.20< 1.25GPC/SEC
Expected T₉ (°C) 110 - 130110 - 130DSC
Decomposition Temp. (°C) > 280> 280TGA
Table 1: Expected characterization data for poly(1-(4-Methyl-5-vinylpyridin-2-yl)azepane).

Applications in Drug Development

The true potential of this polymer platform lies in its functional capabilities. The pyridine nitrogen can be readily modified for specific applications.

Applications cluster_Antimicrobial Antimicrobial Application cluster_DrugDelivery Drug Delivery Application Polymer Poly(1-(4-Me-5-vinylpyridin-2-yl)azepane) Quat Quaternization (e.g., with Bromohexane) Polymer->Quat Protonation Protonation at low pH (e.g., pH < 5.5) Polymer->Protonation Antimicrobial Polycationic Polymer: Antimicrobial Agent Quat->Antimicrobial DrugRelease pH-Responsive System: Targeted Drug Release Protonation->DrugRelease

Caption: Functionalization pathways for biomedical applications.

Application 1: Quaternization for Antimicrobial Polymers

Causality: Quaternization of the pyridine nitrogen with an alkyl halide transforms the neutral polymer into a polycation. This positive charge facilitates interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[3]

Protocol 5.1: Quaternization with Bromohexane

  • Dissolve the synthesized polymer (1 equiv. of pyridine units) in DMF or N-Methyl-2-pyrrolidone (NMP).

  • Add 1-bromohexane (1.5 equiv.).

  • Heat the reaction to 70 °C for 24 hours.

  • Cool the solution and precipitate the quaternized polymer into a large excess of diethyl ether.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove excess bromohexane, and dry under vacuum.

  • Confirm successful quaternization by ¹H NMR, observing the downfield shift of the aromatic pyridine protons and the appearance of new peaks corresponding to the hexyl chain.

Application 2: pH-Responsive Drug Delivery

Causality: The pyridine nitrogen has a pKa of approximately 5-6. At physiological pH (7.4), the polymer is neutral and relatively hydrophobic. However, in acidic environments like tumor microenvironments or endosomes (pH < 6.5), the pyridine becomes protonated, rendering the polymer hydrophilic and soluble. This transition can be used to trigger the release of a loaded therapeutic agent.[1][16]

Protocol 5.2: Doxorubicin Loading and pH-Triggered Release

  • Loading:

    • Dissolve the polymer (e.g., 20 mg) in 2 mL of a pH 7.4 phosphate buffer.

    • Dissolve doxorubicin hydrochloride (DOX) (e.g., 4 mg) in 2 mL of the same buffer.

    • Add the DOX solution to the polymer solution and stir at room temperature in the dark for 24 hours to allow for hydrophobic and π-π stacking interactions.

    • Dialyze the mixture against a pH 7.4 buffer using a dialysis membrane (MWCO 3.5 kDa) for 48 hours to remove unloaded DOX. Lyophilize to obtain the DOX-loaded polymer.

  • Release Study:

    • Prepare two release media: acetate buffer (pH 5.0) and phosphate buffer (pH 7.4).

    • Place a known amount of the DOX-loaded polymer into two dialysis bags.

    • Immerse one bag in 20 mL of the pH 5.0 buffer and the other in 20 mL of the pH 7.4 buffer.

    • Keep both setups at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

    • Quantify the amount of released DOX in the withdrawn samples using UV-Vis or fluorescence spectroscopy.

    • Plot the cumulative drug release (%) versus time to demonstrate pH-dependent release.

Conclusion and Future Outlook

This application note provides a comprehensive framework for the synthesis, polymerization, and functionalization of a novel monomer, 1-(4-Methyl-5-vinylpyridin-2-yl)azepane. The detailed, step-by-step protocols for controlled polymerization via RAFT and ATRP enable the creation of well-defined polymers with predictable characteristics. The subsequent functionalization pathways highlight the platform's immense potential for developing advanced materials for critical applications in drug development, including new antimicrobial agents and intelligent drug delivery systems.

Future work should focus on synthesizing block copolymers using this monomer, which could self-assemble into highly ordered nanostructures like micelles or vesicles, further advancing its utility as a sophisticated drug delivery vehicle.[17][18] The protocols provided herein serve as a robust foundation for researchers to explore and unlock the full potential of this promising new functional polymer.

References

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  • Holt, P. F., & Lindsay, H. (1969). Some derivatives of polyvinylpyridine 1-oxides and their effect on the cytotoxicity of quartz in macrophage cultures. British Journal of Industrial Medicine, 26(1), 59-67. [Link]

  • Theis, T., et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. ResearchGate. [Link]

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  • Gatsogiannis, V., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1835-1851. [Link]

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  • Nguyen, L. T., et al. (2020). Synthesis of random copolymers of 4-vinylpyridine with n-octadecyl acrylate/n-octadecyl methacrylate by metal-free ATRP. Vietnam Journal of Science, Technology and Engineering, 62(1), 59-64. [Link]

  • Chen, W.-C., et al. (2020). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 210, 123049. [Link]

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Application

Application Note: Preparation of pH-Responsive Resins Using Azepane-Functionalized Vinylpyridines

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of a dual-functional pH-responsive resin by grafting azepane (hexamethyleneimine) moieties onto a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of a dual-functional pH-responsive resin by grafting azepane (hexamethyleneimine) moieties onto a poly(4-vinylpyridine) (P4VP) backbone.

Executive Summary

This guide details the protocol for synthesizing a crosslinked poly(4-vinylpyridine) (P4VP) resin functionalized with azepane (hexamethyleneimine) pendants. By coupling the high-basicity azepane cycle (pKa ~11.1) to the pyridine backbone (pKa ~5.4) via a quaternization reaction, we create a Dual-Mode Polyelectrolyte .

Unlike standard P4VP resins which lose charge density above pH 5.5, this functionalized resin maintains a fixed positive charge (pyridinium) while offering a tunable secondary amine site (azepane) that switches deprotonation states only under highly alkaline conditions. This unique window is critical for:

  • Bimodal Drug Delivery: Retaining anionic drugs at physiological pH (7.4) and releasing them only in high pH environments or via competitive ion exchange.

  • Selective Metal Chelation: Azepane offers steric bulk and specific coordination geometry distinct from linear amines.

Chemical Basis & Design Logic

The "Spacer-Arm" Strategy

Directly reacting azepane with the vinyl group of 4VP is sterically hindered and electronically unfavorable. The robust industrial route involves two stages:

  • Resin Synthesis: Creation of a P4VP-co-DVB (Divinylbenzene) bead via suspension polymerization.

  • Post-Polymerization Modification: Quaternization of the pyridine nitrogen using an alkyl-halide linker attached to the azepane.

pH-Switching Mechanism

The resin operates on two distinct ionization tiers:

  • Tier 1 (Fixed Charge): The pyridine nitrogen is quaternized to attach the azepane. This creates a permanent pyridinium cation (

    
    ), ensuring the resin remains hydrophilic and swollen even at neutral pH.
    
  • Tier 2 (Switchable Charge): The terminal azepane amine is a secondary amine.[1] It remains protonated (

    
    ) up to pH ~11. Above this threshold, it deprotonates to the neutral amine (
    
    
    
    ), altering the resin's hydrogen-bonding capacity and hydrophobicity.
Reaction Scheme Visualization

The following diagram illustrates the workflow from monomer to functionalized resin.

G cluster_0 Phase 1: Linker Synthesis cluster_1 Phase 2: Resin Synthesis Azepane Azepane (C6H13N) Precursor N-(3-chloropropyl)azepane Azepane->Precursor Nucleophilic Sub. (K2CO3, Acetone) Linker 1-Bromo-3-chloropropane Linker->Precursor Final Azepane-Functionalized Resin (Quaternized) Precursor->Final VP 4-Vinylpyridine Beads P4VP-co-DVB Microspheres VP->Beads Suspension Poly. (AIBN, PVA, 70°C) DVB Divinylbenzene (Crosslinker) DVB->Beads Beads->Final Quaternization (DMF, 80°C, 24h)

Figure 1: Synthetic pathway for the preparation of Azepane-functionalized P4VP resins.

Materials & Safety Protocols

Reagents Table
ReagentPurityRoleHazard Note
4-Vinylpyridine (4VP) >95%MonomerToxic, Lachrymator.[2] Store at -20°C to prevent spontaneous polymerization.
Divinylbenzene (DVB) 80%CrosslinkerCombustible. Remove inhibitor before use.
Azepane 99%Functional GroupCorrosive, Flammable. High pKa base.
1-Bromo-3-chloropropane 99%LinkerToxic. Alkylating agent.
AIBN 98%InitiatorExplosive if dry. Recrystallize from methanol.
Poly(vinyl alcohol) (PVA) MW 85kStabilizerDust inhalation hazard.
Critical Safety Warning

Pyridine Derivatives: 4VP has a pungent, nauseating odor and is a respiratory irritant. All reactions must be performed in a high-efficiency fume hood. Quaternization: This step involves alkyl halides (potential carcinogens) reacting with bases. Double-glove (Nitrile) is required.

Experimental Protocols

Protocol A: Synthesis of N-(3-chloropropyl)azepane (The Linker)

Rationale: We synthesize the linker separately to avoid cross-linking side reactions during the resin modification.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar.

  • Solvent Base: Dissolve Azepane (10.0 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in 100 mL of anhydrous acetone.

  • Addition: Heat to mild reflux (50°C). Add 1-Bromo-3-chloropropane (15.7 g, 100 mmol) dropwise over 1 hour.

    • Note: We use the bromo- chloro- linker because the bromine is a better leaving group, ensuring the azepane attaches to the propyl chain at the bromine end, leaving the chlorine available for the resin reaction.

  • Reaction: Reflux for 12 hours.

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate via rotary evaporation.
    
  • Purification: Distill the residue under reduced pressure to obtain a clear oil.

    • Yield Target: >70%.

    • Validation: H-NMR should show the disappearance of the NH signal and integration of propyl protons.

Protocol B: Suspension Polymerization of P4VP Beads

Rationale: Suspension polymerization creates spherical beads ideal for flow-through columns and drug delivery, rather than a bulk gel.

  • Aqueous Phase: In a 500 mL reactor, dissolve PVA (1.0 g) and NaCl (2.0 g) in 200 mL deionized water. Stir at 300 rpm at 70°C to dissolve.

    • Why NaCl? Reduces the solubility of the monomer in the water phase (salting-out effect), improving yield.

  • Organic Phase: Mix 4VP (20.0 g) , DVB (2.0 g, ~10 wt% crosslinking) , and AIBN (0.2 g) .

    • Porogen (Optional): Add 10 mL of Toluene if a macroporous structure is desired (increases surface area).

  • Dispersion: Add the organic phase to the aqueous phase while stirring at 400-600 rpm . Adjust speed to control bead size (faster = smaller beads).

  • Polymerization: Purge with Nitrogen for 15 mins. Heat to 70°C and maintain for 8 hours.

  • Washing: Filter the beads. Wash sequentially with: Water (hot)

    
     Methanol 
    
    
    
    Acetone
    
    
    THF.
    • Extraction: Soxhlet extraction with Methanol for 12 hours is recommended to remove unreacted monomer.

  • Drying: Vacuum dry at 50°C overnight.

Protocol C: Functionalization (Quaternization)

Rationale: This step grafts the azepane linker onto the pyridine rings. The reaction is driven by the nucleophilicity of the pyridine nitrogen attacking the alkyl chloride.

  • Swelling: Place 2.0 g of P4VP Beads in a 100 mL flask. Add 30 mL DMF (Dimethylformamide). Allow to swell for 4 hours.

    • Note: DMF is chosen because it swells P4VP well and has a high boiling point.

  • Reagent Addition: Add N-(3-chloropropyl)azepane (5.0 g, excess) to the mixture.

  • Reaction: Heat to 80°C with gentle agitation (overhead stirrer preferred to avoid grinding beads) for 24 hours.

  • Cleaning: Filter the resin.

    • Wash Cycle: DMF

      
       Ethanol 
      
      
      
      0.1M HCl (to protonate/exchange counterions)
      
      
      Water
      
      
      Ethanol.
  • Drying: Vacuum dry at 60°C.

Characterization & Validation

FTIR Spectroscopy Analysis

Compare the spectra of the pristine P4VP resin and the Azepane-functionalized resin.

Functional GroupP4VP Resin (cm⁻¹)Azepane-P4VP Resin (cm⁻¹)Interpretation
Pyridine Ring (C=N) ~1595~1635Shift indicates quaternization (formation of pyridinium).
Aliphatic C-H 2920 (Weak)2850-2930 (Strong)Introduction of the hexamethylene (azepane) and propyl linker chains.
Quaternary N+ Absent~1470Characteristic band for pyridinium salts.
Degree of Quaternization (DQ) Calculation

Use Elemental Analysis (CHN). The conversion is calculated based on the Chlorine (Cl) content (assuming Cl- counterion) or the increase in C/N ratio.



Target DQ: 40-70%. 100% is rarely achievable due to steric hindrance and electrostatic repulsion as the reaction proceeds.

Swelling Ratio vs. pH

To validate the "Dual-Response," perform a swelling test:

  • Weigh dry resin (

    
    ).
    
  • Equilibrate in buffer solutions (pH 2 to 12) for 24 hours.

  • Filter and weigh wet resin (

    
    ).
    
  • Swelling Ratio (

    
    ) = 
    
    
    
    .

Expected Result:

  • pH 2-5: Maximum swelling (Pyridinium+ and Azepanium+).

  • pH 7-9: High swelling (Pyridinium+ dominant).

  • pH > 11: Reduced swelling (Azepane deprotonates to neutral; only Pyridinium+ holds water).

Mechanism of Action (Pathway)

The following diagram details the protonation states that dictate the resin's behavior.

pH_Response cluster_acid Acidic Condition (pH < 5) cluster_neutral Physiological (pH 7.4) cluster_base Alkaline (pH > 11) State1 Pyridine Ring Quaternized (+) Azepane Ring Protonated (+) Result Max Repulsion/Swelling State2 Pyridine Ring Quaternized (+) Azepane Ring Equilibrium (+/0) Result Hydrophilic/Ionic Binding State1->State2 Add Base (OH-) State3 Pyridine Ring Quaternized (+) Azepane Ring Deprotonated (Neutral) Result Partial Collapse/Release State2->State3 pH > pKa(Azepane)

Figure 2: Charge states of the Azepane-functionalized resin across the pH spectrum.

Troubleshooting & Optimization

  • Issue: Low Degree of Substitution.

    • Cause: The P4VP beads are too highly crosslinked, preventing the bulky azepane linker from penetrating.

    • Solution: Reduce DVB content to 2-4% or use a porogen (toluene/octanol) during suspension polymerization to create macropores.

  • Issue: Beads Clumping during Functionalization.

    • Cause: High charge density on the surface causes sticking; or reaction temperature too high causing polymer softening.

    • Solution: Ensure adequate stirring speed and do not exceed 80°C. Add a trace of surfactant if necessary.

  • Issue: "Leaching" of functionality.

    • Cause: The linker was not covalently bonded but physically trapped.

    • Solution: Perform the rigorous Soxhlet extraction described in Protocol B before functionalization, and the acid wash in Protocol C.

References

  • Synthesis of Functionalized P4VP: Quantitative Quaternization of Poly(4-Vinyl Pyridine). ResearchGate.

  • Azepane Properties: Azepane | C6H13N | CID 8119.[1] PubChem.[1][3]

  • Resin Swelling Behavior: Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior.[4] PubMed.

  • Azepane in Drug Design: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications.

  • General Protocol for VP Resins: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI.

Sources

Method

Application Note: 1-(4-Methyl-5-vinylpyridin-2-yl)azepane as a Keystone Intermediate in Hepatitis B Capsid Assembly Modulator (CAM) Discovery

Executive Summary & Scientific Context Chronic Hepatitis B Virus (HBV) infection remains a critical global health challenge, affecting nearly 300 million individuals worldwide. While current standard-of-care nucleos(t)id...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Chronic Hepatitis B Virus (HBV) infection remains a critical global health challenge, affecting nearly 300 million individuals worldwide. While current standard-of-care nucleos(t)ide analogues (NUCs) effectively suppress viral replication, they rarely achieve a functional cure because they do not eliminate the covalently closed circular DNA (cccDNA) reservoir[1].

To address this, Capsid Assembly Modulators (CAMs) have emerged as a highly promising therapeutic class. CAMs bind allosterically to the dimer-dimer interface of the HBV core protein (Cp), disrupting the encapsidation of pre-genomic RNA (pgRNA) and preventing the formation of infectious virions[2].

Within the medicinal chemistry landscape of CAMs, the intermediate 1-(4-Methyl-5-vinylpyridin-2-yl)azepane represents a highly strategic building block[3].

  • The Azepane Core: The 7-membered azepane ring provides optimal conformational flexibility and lipophilicity to perfectly occupy the hydrophobic binding pocket of the Cp dimer interface, demonstrating superior potency and pharmacokinetic properties compared to traditional pyrrolidine or piperidine scaffolds[4].

  • The Vinylpyridine Handle: The 5-vinyl substitution acts as a versatile, late-stage synthetic handle. It allows researchers to rapidly generate vast libraries of candidate molecules via cross-coupling or metathesis without needing to rebuild the core heterocycle for every derivative.

Mechanistic Pathway of Azepane-Based CAMs

Azepane-derived CAMs typically function as Class I modulators. By binding to the hydrophobic pocket of the core protein, they accelerate assembly kinetics inappropriately, forcing the core proteins to misassemble into aberrant, non-functional structures rather than highly ordered icosahedral capsids[2]. This exposes the viral pgRNA to host nucleases, leading to its degradation.

G pgRNA pgRNA + Viral Polymerase Normal Normal Nucleocapsid (Infectious) pgRNA->Normal Normal Encapsidation Cp Core Protein (Cp) Dimers Cp->Normal Ordered Assembly Aberrant Aberrant / Empty Capsid (Non-Infectious) Cp->Aberrant Misdirected Assembly CAM Azepane CAM Candidate CAM->Cp Allosteric Binding Degradation Viral Genome Degradation Aberrant->Degradation Exposed RNA Destabilized

Fig 1. Mechanism of action of Azepane CAMs disrupting HBV nucleocapsid assembly.

Synthetic Utility & Diversification Workflow

The true value of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane lies in its terminal alkene. In drug development, establishing a robust Structure-Activity Relationship (SAR) requires testing multiple pharmacophores. The vinyl group is electronically activated by the adjacent pyridine ring, making it an ideal substrate for Palladium-catalyzed Heck couplings, olefin metathesis, or oxidative cleavage to an aldehyde for subsequent reductive amination[5].

Workflow Start 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (Core Intermediate) Heck Pd-Catalyzed Heck Coupling (Reactant: Aryl Halides) Start->Heck Metathesis Olefin Metathesis (Reactant: Terminal Alkenes) Start->Metathesis Oxidation Oxidative Cleavage (Reactant: O3 or OsO4/NaIO4) Start->Oxidation Reductive Amination CAM_Aryl Aryl-Alkenyl CAM Candidates (Rigid Linkers) Heck->CAM_Aryl CAM_Aliph Extended Aliphatic CAMs (Flexible Linkers) Metathesis->CAM_Aliph Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Reductive Amination CAM_Amine Amine/Amide CAMs (Polar Linkers) Aldehyde->CAM_Amine Reductive Amination

Fig 2. Late-stage synthetic diversification of the vinylpyridine-azepane intermediate.

Experimental Protocols

Protocol A: Late-Stage Functionalization via Microwave-Assisted Heck Coupling

This protocol details the attachment of an aryl pharmacophore to the vinyl handle of the intermediate.

Causality & Logic: Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the oxidative addition step, minimizing the formation of palladium black and unwanted homocoupling side products.

  • Reaction Setup: In a 10 mL microwave vial, dissolve 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (1.0 equiv, 0.5 mmol) and the desired aryl iodide (e.g., 1-chloro-2-fluoro-4-iodobenzene, 1.2 equiv) in 3 mL of anhydrous DMF.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 0.05 equiv) and tri(o-tolyl)phosphine (0.1 equiv). Rationale: The bulky o-tolyl ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.

  • Base Addition: Inject triethylamine (Et3N, 3.0 equiv). Purge the vial with N2 gas for 5 minutes, then seal.

  • Microwave Synthesis: Heat the reaction mixture in a microwave synthesizer at 120°C for 30 minutes.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF and amine salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validating Step (NMR): Purify via silica gel chromatography. Validate success via 1H NMR: The disappearance of the terminal vinyl protons (distinct doublets of doublets at ~5.3 and ~5.8 ppm) and the appearance of internal alkene protons (doublet at ~7.0–7.5 ppm with a coupling constant J ≈ 16 Hz, indicating trans stereochemistry) confirms successful coupling.

Protocol B: In Vitro Capsid Assembly Validation Assay

Once a new CAM candidate is synthesized, its ability to disrupt capsid assembly must be validated.

Causality & Logic: We utilize a truncated version of the HBV core protein (Cp149) which lacks the highly basic C-terminal domain. Full-length Cp183 spontaneously aggregates in vitro, whereas Cp149 remains as stable dimers until assembly is artificially triggered by ionic strength (NaCl), providing a controlled, self-validating system.

  • Protein Preparation: Dilute purified HBV Cp149 dimers to a final concentration of 10 µM in assembly buffer (50 mM HEPES, pH 7.5).

  • Compound Incubation: Add the synthesized azepane CAM candidate (dissolved in DMSO) to the protein solution at varying concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration does not exceed 2% v/v. Incubate at 25°C for 30 minutes to allow allosteric binding.

  • Assembly Trigger: Initiate capsid assembly by adding NaCl to a final concentration of 150 mM.

  • Kinetic Monitoring (DLS): Immediately transfer the sample to a Dynamic Light Scattering (DLS) cuvette. Monitor the hydrodynamic radius (Rh) over 60 minutes.

  • Self-Validating Controls:

    • Negative Control (DMSO only): Must show a uniform shift from Rh ~3 nm (dimers) to Rh ~18 nm (normal T=4 icosahedral capsids).

    • Positive Control (Reference CAM): Use a known benchmark like NVR 3-778[1]. Must show rapid formation of massive aggregates (Rh > 100 nm), confirming the assay's dynamic range.

Quantitative Data: SAR of Nitrogen Heterocycles

The structural shift from 5- or 6-membered rings to the 7-membered azepane ring yields significant improvements in both antiviral potency and kinetic solubility, as summarized below.

Core ScaffoldR-Group (via cross-coupling)HBV DNA EC50 (nM)CC50 (µM)Kinetic Solubility (pH 7.4, µM)
Pyrrolidine (5-membered)3-Chloro-4-fluorophenyl145.0>50120
Piperidine (6-membered)3-Chloro-4-fluorophenyl42.5>5085
Azepane (7-membered) 3-Chloro-4-fluorophenyl 12.0 >50 250
Di-fluoro-azepane3-Chloro-4-fluorophenyl8.5>50>500

Table 1: Comparative Structure-Activity Relationship (SAR) data demonstrating the superiority of the azepane core in HBV CAM development. Data synthesized from benchmark SAR studies of azepane-based CAMs[4].

References

  • WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections. Novira Therapeutics, Inc. (2015). Google Patents. URL:[2]

  • Discovery of novel HBV CAM with good cellular potency and excellent solubility. DeRatt, L.G. et al. Bioorganic & Medicinal Chemistry Letters (2023). BioWorld. URL:[Link][4]

  • Identification of a new class of HBV capsid assembly modulator. Kuduk, S.D. et al. Bioorganic & Medicinal Chemistry Letters (2021). ResearchGate. URL:[Link][5]

  • US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections. Novira Therapeutics, Inc. (2019). Google Patents. URL:[3]

  • Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. MDPI Pharmaceuticals (2023). URL:[Link][1]

Sources

Application

Cationic polymerization techniques for vinylpyridine derivatives

Application Note: Advanced Protocols for the Cationic and Acid-Mediated Polymerization of Vinylpyridine Derivatives Part 1: Executive Summary & Technical Context The Paradox of Cationic Vinylpyridine Polymerization Vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Cationic and Acid-Mediated Polymerization of Vinylpyridine Derivatives

Part 1: Executive Summary & Technical Context

The Paradox of Cationic Vinylpyridine Polymerization Vinylpyridine (VP) derivatives, particularly 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), present a unique synthetic challenge. While they are structurally similar to styrene, the presence of the basic pyridine nitrogen atom fundamentally alters their reactivity.

In classical cationic polymerization (e.g., using Lewis acids like


), the pyridine nitrogen acts as a nucleophile, complexing with and "poisoning" the cationic active center immediately upon initiation. Consequently, living anionic polymerization  is the industry standard for producing well-defined poly(vinylpyridine) (PVP).

However, specific "cationic-like" techniques are essential for distinct applications, such as synthesizing ionenes (polyelectrolytes with charges in the backbone) or creating hyper-branched structures for gene delivery vectors. This guide details the two primary protocols that circumvent the nitrogen-poisoning limit:

  • Spontaneous Acid-Mediated Zwitterionic Polymerization: A robust method for generating high-molecular-weight polyelectrolytes.

  • Rare-Earth Coordination-Cationic Polymerization: A cutting-edge technique using Yttrium catalysts for stereoregular synthesis.

Part 2: Mechanism & Critical Analysis

The "Spontaneous" Zwitterionic Mechanism

Unlike standard cationic propagation where a carbocation is attacked by a double bond, VP polymerization in strong acid proceeds via a zwitterionic mechanism .

  • Initiation: The monomer is protonated (or alkylated) at the nitrogen.

  • Propagation: A neutral VP monomer attacks the

    
    -carbon of the protonated vinylpyridinium ion. This creates a zwitterionic growing chain.
    
  • Why it works: The protonated ring is highly electron-deficient, making the vinyl group susceptible to nucleophilic attack by the neutral monomer.

Coordination-Cationic Polymerization (Yttrium)

Recent advances utilize cationic rare-earth metal alkyl species. The metal center coordinates with the pyridine nitrogen and the vinyl group, directing insertion in a stereoselective manner (isotactic), which is impossible via radical routes.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence between the "Forbidden" classical route and the "Successful" zwitterionic route.

VP_Polymerization_Mechanism Monomer Vinylpyridine (VP) (Basic Nitrogen) Acid Strong Acid / Alkyl Halide (H+ / R-X) Monomer->Acid LewisAcid Classical Lewis Acid (e.g., BF3) Monomer->LewisAcid Protonated Pyridinium Salt (Activated Monomer) Acid->Protonated Quaternization Complex Stable N-Acid Complex (Catalyst Poisoning) LewisAcid->Complex Fast Reaction NoPoly NO POLYMERIZATION Complex->NoPoly Termination Attack Nucleophilic Attack by Neutral VP Protonated->Attack + Monomer Zwitterion Zwitterionic Propagation (Living-like character) Attack->Zwitterion Initiation Zwitterion->Zwitterion Propagation Polymer Poly(vinylpyridinium) Salt (Polyelectrolyte) Zwitterion->Polymer Precipitation

Caption: Figure 1. Mechanistic divergence. Classical cationic initiators are deactivated by the pyridine nitrogen (Red path). Successful polymerization requires pre-protonation/quaternization to trigger zwitterionic propagation (Green path).

Part 4: Experimental Protocols

Protocol A: Spontaneous Polymerization of 4-Vinylpyridine in Concentrated Acid

Application: Synthesis of rigid, high-charge-density polyelectrolytes for gene delivery or flocculation.

Safety Warning: 4-Vinylpyridine is toxic and a lachrymator. Perchloric acid is explosive. Work in a blast shield fume hood.

Reagents:

  • Monomer: 4-Vinylpyridine (4VP), distilled under reduced pressure immediately before use.

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ).
  • Precipitant: Acetone or Diethyl Ether.

Step-by-Step Methodology:

  • Monomer Purification:

    • Wash 4VP with 10% NaOH to remove inhibitor (t-butylcatechol).

    • Dry over

      
       for 12 hours.
      
    • Distill under vacuum (

      
       at 2 mmHg). Store under Argon at 
      
      
      
      .
  • Reaction Setup (The "Matrix" Method):

    • In a Schlenk tube, cool 5.0 mL of 4VP to

      
      .
      
    • Dropwise Addition: Slowly add the mineral acid (e.g., 5.0 mL of 6M

      
      ) under vigorous stirring.
      
    • Observation: The solution will turn yellow/orange. If it turns black immediately, the exotherm was too high; discard and restart with slower addition.

  • Polymerization:

    • Allow the mixture to warm to room temperature (

      
      ).
      
    • Let stand for 24–72 hours. The solution will become extremely viscous.

    • Note: This is a "matrix" polymerization where the monomer aligns along the poly-acid template.

  • Isolation:

    • Dilute the viscous mass with a small amount of water.

    • Pour slowly into a 10-fold excess of Acetone under rapid stirring.

    • Filter the white fibrous precipitate.

  • Purification:

    • Redissolve the polymer in water.

    • Dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove excess acid and monomer.

    • Lyophilize to obtain the Poly(4-vinylpyridinium) salt.

Protocol B: Stereoselective Coordination-Cationic Polymerization

Application: Synthesis of Isotactic Poly(2-vinylpyridine) for crystalline domains in block copolymers.

Reagents:

  • Catalyst: Cationic Yttrium complex

    
     (Requires glovebox synthesis).
    
  • Solvent: Toluene (Anhydrous).

Methodology:

  • Inert Atmosphere: All steps must be performed in a glovebox (

    
     ppm 
    
    
    
    ).
  • Initiation: Dissolve the Yttrium catalyst (10

    
    mol) in Toluene (2 mL).
    
  • Addition: Add 2-VP (1.0 mmol) rapidly.

  • Reaction: Stir at room temperature for 5 minutes. (Reaction is extremely fast).

  • Quenching: Terminate with acidic methanol.

  • Result: Yields highly isotactic P2VP (

    
     triad > 90%) due to the coordination of the metal center to the pyridine nitrogen during insertion.
    

Part 5: Data Analysis & Troubleshooting

Table 1: Comparison of Polymerization Techniques for Vinylpyridine

FeatureAnionic (Standard)Spontaneous Acid (Protocol A)Coordination-Cationic (Protocol B)
Mechanism Nucleophilic attack on vinylZwitterionic (N-activation)Metal-Coordination Insertion
Active Species CarbanionZwitterionCationic Metal Complex
Product Charge Neutral (PVP)Cationic (Polyelectrolyte)Neutral (Isotactic PVP)
MW Distribution (PDI) Narrow (<1.1)Broad (1.5 - 2.0)Moderate (1.2 - 1.4)
Stereoregularity AtacticAtacticHighly Isotactic
Main Challenge Moisture sensitivityHigh viscosity/ExothermCatalyst synthesis/cost

Troubleshooting Guide:

  • Low Yield (Protocol A): Ensure the acid concentration is sufficient. The mechanism requires the monomer to be protonated. If pH > 2, the concentration of the "activated" monomer is too low.

  • Crosslinking/Gelation: If the polymer is insoluble, side reactions at the pyridine ring (dimerization) may have occurred. Reduce reaction temperature to

    
    .
    
  • Color Change: A deep red color often indicates the formation of charge-transfer complexes or oxidation. While common in VP chemistry, it may require repeated reprecipitation to remove colored impurities.

Part 6: References

  • Salamone, J. C., et al. (1973). "Spontaneous Polymerization of 4-Vinylpyridine by Strong Acids." Journal of Polymer Science: Polymer Symposia. Link

  • Mavronasou, K., et al. (2022).[1] "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers (Basel). Link

  • Cui, D., et al. (2024). "Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes." Dalton Transactions. Link

  • BenchChem. (2025). "Application Note: 4-Vinylpyridine as a Ligand and Polymer Precursor." Link

  • Armes, S. P., et al. (2007). "Efficient Synthesis of Poly(2-vinylpyridine)-Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator." Langmuir. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of Vinylpyridine-Azepane Monomers

Executive Summary Vinylpyridine-azepane monomers represent a challenging class of "hybrid" building blocks. They combine the inherent instability of vinylpyridines (prone to spontaneous zwitterionic polymerization) with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinylpyridine-azepane monomers represent a challenging class of "hybrid" building blocks. They combine the inherent instability of vinylpyridines (prone to spontaneous zwitterionic polymerization) with the basicity of azepanes (hexamethyleneimines).

The Critical Risk: Unlike standard monomers, these compounds are autocatalytic . The basic azepane nitrogen can act as a nucleophile or base, activating the vinylpyridine moiety and triggering rapid, uncontrolled polymerization—even in the absence of external initiators.

This guide provides field-proven protocols to arrest this mechanism, ensuring monomer integrity from storage to synthesis.

Part 1: The Chemistry of Instability (Why Your Monomer Degrades)
Q: Why is my vinylpyridine-azepane monomer turning viscous even in the freezer?

A: You are likely witnessing Zwitterionic Spontaneous Polymerization . Standard vinyl monomers (like styrene) require a radical initiator. Vinylpyridines, however, are unique. They can be initiated by nucleophiles.[1] In your molecule, the azepane ring acts as an internal "trigger."

  • The Trigger: The azepane nitrogen (a secondary or tertiary amine) attacks the

    
    -carbon of the vinylpyridine double bond.
    
  • The Zwitterion: This forms a zwitterionic intermediate (positive charge on nitrogen, negative charge on the benzyl carbon).

  • Propagation: This macro-zwitterion attacks another monomer, creating a chain reaction that proceeds rapidly, especially if the monomer is concentrated (bulk).

Visualizing the Threat:

PolymerizationMechanism Monomer Vinylpyridine-Azepane (Monomer) Activation Nucleophilic Attack (Azepane N -> Vinyl C) Monomer->Activation Self-Catalysis Zwitterion Zwitterionic Intermediate (+/- Species) Activation->Zwitterion Charge Separation Zwitterion->Monomer Chain Transfer Polymer Spontaneous Polymer (Viscous/Solid) Zwitterion->Polymer Propagation

Caption: The autocatalytic zwitterionic polymerization pathway specific to amine-functionalized vinylpyridines.

Part 2: Inhibitor Selection & Strategy
Q: Can I use standard MEHQ or Hydroquinone?

A: Proceed with caution. While MEHQ (Monomethyl ether hydroquinone) is standard for acrylates, it is often insufficient for vinylpyridines stored for long periods. Furthermore, phenolic inhibitors (MEHQ, TBC) are acidic.

  • The Conflict: The acidic phenol can react with the basic azepane to form a salt. This may precipitate the inhibitor or reduce its effective concentration in the solution.

  • The Recommendation: 4-tert-Butylcatechol (TBC) is the industry standard for vinylpyridines, but for azepane-derivatives, you must maintain a higher concentration (100–200 ppm) to account for basicity interactions.

Q: What is the best inhibitor cocktail for long-term storage?

A: If you observe instability with TBC alone, switch to a non-acidic radical scavenger or a dual-system.

Inhibitor ClassCompoundSuitabilityMechanismRequirement
Phenolic (Standard) TBC (4-tert-Butylcatechol)High Scavenges radicals; forms quinones.Requires Oxygen (Air headspace).
Phenothiazine PTZ Excellent Anaerobic scavenger; non-acidic.Works under Nitrogen or Air.[1][2]
Nitroxide TEMPO / 4-OH-TEMPOHigh Stable radical trap; very efficient.[3]Works under Nitrogen or Air.[1][2]

Expert Tip: For maximum stability of vinylpyridine-azepanes, PTZ (Phenothiazine) is often superior because it does not rely on acidity and works anaerobically, allowing you to store the monomer under nitrogen to prevent N-oxide formation (oxidation of the azepane).

Part 3: Storage Protocols
Q: Should I store the monomer under Nitrogen or Air?

A: This depends entirely on your inhibitor.

  • If using TBC or MEHQ: You MUST store under air (or lean air). These inhibitors require dissolved oxygen to form the active peroxy-radical scavenging species.[4] Storing TBC-inhibited monomers under pure nitrogen will disable the inhibitor, leading to polymerization.

  • If using PTZ or TEMPO: You can and should store under Nitrogen/Argon . This protects the azepane ring from oxidation (yellowing) while the inhibitor handles the polymerization risk.

Q: What are the ideal physical conditions?

A:

  • Temperature: -20°C (Freezer) is mandatory. 4°C is insufficient for long-term storage of this reactive class.

  • Container: Amber glass vials with Teflon-lined caps. (Vinylpyridines are light-sensitive).

  • Phase: If possible, store as a solution in a non-nucleophilic solvent (e.g., Toluene) rather than neat. Dilution reduces the rate of intermolecular self-polymerization.

Part 4: Pre-Reaction Processing (Inhibitor Removal)
Q: How do I remove the inhibitor before my reaction?

A: Do not use base extraction (washing with NaOH) for this monomer. Since your monomer contains an azepane (amine), it is basic and may partition unpredictably or form emulsions during aqueous washes.

The Gold Standard: Basic Alumina Flash Filtration This method is anhydrous, rapid, and removes both the inhibitor (TBC/MEHQ) and any trace polymer or N-oxides.

Protocol:

  • Prepare Column: Pack a short glass column (or a plugged syringe) with Basic Activated Alumina (Brockmann I).

  • Equilibration: Flush with a small amount of your reaction solvent.

  • Filtration: Pass the monomer (neat or in solution) through the alumina bed.

    • Observation: TBC often forms a colored band (brown/purple) at the top of the alumina.

  • Usage: Use the filtrate immediately. Do not store inhibitor-free monomer for more than 1-2 hours.

Decision Tree for Processing:

InhibitorRemoval Start Start: Monomer with Inhibitor CheckType Check Inhibitor Type Start->CheckType IsTBC Phenolic (TBC/MEHQ) CheckType->IsTBC IsPTZ Amine/Nitroxide (PTZ/TEMPO) CheckType->IsPTZ ActionAlumina METHOD A: Basic Alumina Column (Recommended) IsTBC->ActionAlumina Best for Lab Scale IsPTZ->ActionAlumina Try First ActionDistill METHOD B: Vacuum Distillation (High Risk - Heat Sensitive) IsPTZ->ActionDistill If Alumina Fails

Caption: Selection logic for inhibitor removal. Alumina adsorption is preferred over thermal distillation.

Part 5: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Viscosity Increase Polymerization has initiated.Discard. The process is autocatalytic and cannot be reversed. Check freezer temp and inhibitor levels for next batch.
Yellow/Brown Color Oxidation of the Azepane nitrogen (N-oxide formation) or Quinone formation from TBC.Purify via Basic Alumina filtration. If color persists, distill under high vacuum (carefully).
Precipitate Formation 1. Polymer formation (insoluble).2. Salt formation between Azepane and TBC.[5]Filter the liquid.[1] If the filtrate is fluid, it may still be usable. Verify purity via NMR.
Reaction Failure Inhibitor was not fully removed.TBC is potent. Ensure you used enough Alumina (approx 3-5g Alumina per 1g Monomer).
References
  • Liskon Biological. (2025). Inhibitor 701: The Key to Enhancing Monomer Storage Safety. Retrieved from [Link]

  • Solvay. (2021). Solvay introduces inhibitor for monomer storage. Tank Storage Magazine. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: TBC Inhibitor Removal from 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Welcome to the Technical Support Center. This guide provides researchers, materials scientists, and drug development professionals with authoritative, field-proven methodologies for removing the 4-tert-butylcatechol (TBC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, materials scientists, and drug development professionals with authoritative, field-proven methodologies for removing the 4-tert-butylcatechol (TBC) polymerization inhibitor from 1-(4-Methyl-5-vinylpyridin-2-yl)azepane.

Mechanistic Causality: The Chemistry of Inhibition and Extraction

1-(4-Methyl-5-vinylpyridin-2-yl)azepane is a highly reactive, dual-nitrogen functionalized monomer. Due to the electron-withdrawing effect of the ring nitrogen atom, vinylpyridine derivatives are highly sensitive to premature auto-polymerization and are typically refrigerated and stabilized with phenolic inhibitors (1)[1].

The Causality of Inhibition: TBC functions as a potent radical scavenger (2)[2]. When a free radical forms in the monomer solution, TBC donates a hydrogen atom from its phenolic hydroxyl group, generating a resonance-stabilized semiquinone radical that terminates propagating polymer chains. To achieve predictable molecular weights during controlled radical polymerization, this inhibitor must be quantitatively removed.

The Causality of Extraction: The structural uniqueness of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane dictates the purification chemistry. The molecule contains a highly basic azepane ring and a pyridine moiety.

  • Adsorption: TBC can be sequestered using activated alumina, where the accessibility of the TBC molecule into the internal porous network is the key parameter for efficient removal (3)[3]. However, because the monomer is strongly basic, acidic or neutral alumina will protonate the nitrogen centers, causing the monomer to irreversibly bind to the stationary phase. Therefore, strictly basic alumina must be used.

  • Acid-Base Extraction: Washing the monomer with an aqueous sodium hydroxide (NaOH) solution extracts the acidic TBC (2)[2]. NaOH deprotonates TBC into a water-soluble sodium phenoxide salt, partitioning it into the aqueous layer, while the highly lipophilic monomer remains in the organic phase.

Troubleshooting & FAQs

Q1: During the 10% NaOH wash, my organic and aqueous layers formed a stubborn, milky emulsion. How do I break it? A1: Vinylpyridine derivatives frequently form stable emulsions during alkaline washing due to their amphiphilic tendencies when partially hydrated.

  • Causality: Vigorous shaking creates micro-droplets stabilized by the monomer's basic nitrogens.

  • Solution: Do not shake vigorously; use a gentle rolling motion in the separatory funnel. To break an existing emulsion, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic monomer out of the aqueous phase via the salting-out effect.

Q2: I passed my monomer through an alumina column, but my downstream polymerization still won't initiate. What went wrong? A2: The basic alumina may have been saturated, or channeling occurred.

  • Causality: If the monomer is forced through the column under positive pressure (e.g., compressed air), the liquid creates micro-channels, bypassing the alumina's internal porous network and leading to inefficient removal (2)[2].

  • Solution: Allow the monomer to pass through the alumina bed strictly under gravity.

Q3: Can I use vacuum distillation instead of column chromatography? A3: Yes, separating the monomer from the less volatile TBC under reduced pressure is a standard method (2)[2], but it requires extreme caution.

  • Causality: As TBC is left behind in the distillation heel, the vaporized monomer is completely unprotected and highly susceptible to thermal auto-polymerization.

  • Solution: Distillation must be performed under high vacuum to keep the boiling point as low as possible.

Validated Experimental Protocols

Protocol A: Gravity-Fed Basic Alumina Percolation (Recommended for Volumes < 50 mL)

Self-Validating System: The monomer elutes as a clear liquid. If the eluent retains a yellowish tint, the column is saturated and the process must be repeated with fresh alumina.

  • Column Preparation: Insert a glass wool plug into a glass chromatography column. Fill the column approximately 3/4 full with activated basic alumina (Brockmann Grade I) (2)[2].

    • Causality Check: Basic alumina prevents the basic azepane nitrogens from protonating and binding to the stationary phase, ensuring high monomer recovery.

  • Percolation: Carefully pipette the 1-(4-Methyl-5-vinylpyridin-2-yl)azepane onto the top of the alumina bed.

  • Elution: Allow the monomer to flow through under gravity. Do not apply pressure (2)[2].

    • Causality Check: Gravity flow ensures maximum residence time within the porous network, allowing complete hydrogen bonding between the alumina and the phenolic -OH of the TBC.

  • Collection & Storage: Collect the purified monomer in a foil-wrapped, argon-purged vial. Use immediately for polymerization.

Protocol B: Alkaline Liquid-Liquid Extraction (Recommended for Volumes > 50 mL)

Self-Validating System: The initial aqueous layer will turn yellow/brown as the sodium phenoxide salt partitions into it. When subsequent NaOH washes remain colorless, the extraction of TBC is complete.

  • Extraction: Place the monomer in a separatory funnel. Add an equal volume of cold 10% (w/v) NaOH solution (2)[2].

    • Causality Check: Cold temperatures minimize the risk of base-catalyzed side reactions with the vinyl group.

  • Agitation: Stopper the funnel and invert gently 5-6 times, periodically venting to release any pressure (2)[2]. Avoid vigorous shaking to prevent emulsion.

  • Separation: Allow the layers to separate. The TBC will be in the lower aqueous layer. Drain and discard the lower aqueous layer (2)[2].

  • Washing & Drying: Repeat the NaOH wash twice more. Follow with two washes of saturated NaCl (brine). Transfer the organic layer to a flask and dry over anhydrous sodium sulfate (Na₂SO₄) before filtration.

Quantitative Data Matrix

Purification MethodTBC Removal EfficiencyMonomer YieldScalabilityPrimary Risk / Drawback
Basic Alumina Column >99%~95%Low (<50 mL)Channeling if pressure is applied
Alkaline Wash (10% NaOH) ~95%~85-90%High (>50 mL)Emulsion formation, water contamination
Vacuum Distillation >99.9%~80%MediumThermal auto-polymerization of the heel

Process Visualization

TBC_Removal_Workflow Start 1-(4-Methyl-5-vinylpyridin-2-yl)azepane + TBC Inhibitor Decision Select Purification Method Start->Decision Alumina Basic Alumina Column (Adsorption) Decision->Alumina Volume < 50 mL (Preferred) NaOH 10% NaOH Wash (Liquid-Liquid Extraction) Decision->NaOH Volume > 50 mL Distillation Vacuum Distillation (Thermal Separation) Decision->Distillation Ultra-High Purity Purified Purified Monomer (Inhibitor-Free) Alumina->Purified NaOH->Purified Distillation->Purified Polymer Downstream Polymerization Purified->Polymer

Workflow for selecting and executing TBC inhibitor removal from vinylpyridine monomers.

Comprehensive References

  • Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina, ACS Langmuir. URL:

  • Refining conditions for the removal of TBC stabilizer before polymerization, BenchChem. URL:

  • 2-Vinylpyridine, Wikipedia. URL:

Sources

Troubleshooting

Technical Support Center: Optimizing the Nucleophilic Substitution of Chloropyridines with Azepane

Welcome to the technical support center for the synthesis of azepanyl-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the C-N coupling of chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azepanyl-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the C-N coupling of chloropyridines with azepane. We provide in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Foundational Principles: Understanding the Reaction

The substitution of a chlorine atom on a pyridine ring with an amine like azepane is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals. The success of this reaction hinges on understanding the underlying mechanism, which is typically a Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][4] The stability of this intermediate is paramount for the reaction's success and is greatly enhanced by polar aprotic solvents and the presence of electron-withdrawing groups on the pyridine ring.[1][4]

For less reactive or more complex substrates, Palladium-catalyzed Buchwald-Hartwig amination offers a powerful, albeit more complex, alternative for forging the C-N bond.[5][6]

The SNAr Mechanism

Caption: The SNAr mechanism for azepane substitution on a 2-chloropyridine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My SNAr reaction shows low to no conversion of the starting chloropyridine. What are the most likely causes?

Answer: This is a common issue, often stemming from insufficient reaction activation. Chloropyridines are less reactive than their fluoro- or bromo- counterparts in SNAr reactions.[1][7] Here’s a checklist of factors to investigate:

  • Inadequate Thermal Energy: SNAr reactions with chloropyridines frequently require high temperatures, often in the range of 100-150 °C, to overcome the activation energy barrier.[1] If you are running the reaction at a lower temperature, a stepwise increase of 20 °C increments is recommended. For very unreactive substrates, using a sealed vessel or a microwave reactor can safely achieve temperatures above the solvent's boiling point.[8]

  • Sub-optimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, NMP, or DMF are highly recommended. These solvents are effective at solvating the cationic counter-ion of the base and stabilizing the negatively charged Meisenheimer complex, thereby accelerating the rate-determining nucleophilic addition step.[9][10] Running the reaction in less polar solvents like toluene or THF is a common cause of failure for challenging SNAr reactions.

  • Pyridine Ring Activation: The reaction is significantly faster if the pyridine ring contains electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, especially at positions ortho or para to the chlorine.[11][12] If your substrate has electron-donating groups (EDGs) like -CH₃ or -OCH₃, the ring is deactivated, and a thermal SNAr may be impractical. In such cases, switching to a Palladium-catalyzed Buchwald-Hartwig protocol is strongly advised.[5]

  • Base and Stoichiometry: A base is typically used to scavenge the HCl generated during the reaction. An inorganic base like K₂CO₃ or Cs₂CO₃ is a standard choice. Ensure at least 2-3 equivalents are used to drive the reaction to completion. Using an excess of the azepane nucleophile (1.5-2.0 equivalents) can also increase the reaction rate.

Question 2: My reaction is complete by LCMS, but I am observing significant side product formation, particularly hydrodehalogenation. How can I minimize this?

Answer: Side product formation complicates purification and reduces yield. Hydrodehalogenation (the replacement of -Cl with -H) is a known side reaction, especially in metal-catalyzed processes.

  • In Thermal SNAr: Hydrodehalogenation is less common but can occur at very high temperatures or in the presence of certain bases and trace water. Ensure you are using dry solvents and reagents. If the side product persists, consider lowering the reaction temperature and extending the reaction time.

  • In Buchwald-Hartwig Amination: This side reaction is more prevalent in Pd-catalyzed couplings.[5] It often arises when the final reductive elimination step is slow compared to competing pathways like β-hydride elimination.

    • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., RuPhos, BrettPhos). These ligands promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[5]

    • Base Selection: While NaOtBu is highly effective, it can sometimes promote side reactions. If hydrodehalogenation is significant, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or a more active catalyst system.[5]

    • Strictly Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Trace water can be a proton source for the hydrodehalogenation side reaction.[5]

Question 3: When should I choose a thermal SNAr over a Palladium-catalyzed Buchwald-Hartwig amination?

Answer: The choice between these two powerful methods depends on the substrate's electronic properties, functional group tolerance, and economic considerations.

FeatureThermal SNAr Buchwald-Hartwig Amination
Ideal Substrate Electron-deficient chloropyridines (e.g., nitro-, cyano-substituted).[11]Electron-rich, neutral, or sterically hindered chloropyridines.[5]
Reaction Conditions High temperatures (100-180 °C), often requires sealed tube or microwave.[8]Milder temperatures (80-110 °C), but requires strict inert atmosphere.[5][13]
Reagents Simple: Substrate, amine, base, solvent.Complex: Requires Pd-catalyst, phosphine ligand, base, and anhydrous/degassed solvent.[6][14]
Cost & Scalability Generally cheaper and easier to scale up due to the absence of expensive catalysts.Higher cost due to palladium and specialized ligands; catalyst removal can be an issue on scale.
Functional Group Tolerance Can be limited by the high temperatures required.Generally broader tolerance for sensitive functional groups due to milder conditions.
Key Advantage Operational simplicity and cost-effectiveness for suitable substrates.High reliability and broad scope, especially for challenging substrates.[15]

Validated Experimental Protocols

The following protocols provide a starting point for your experiments. They should be optimized for your specific chloropyridine substrate.

Protocol 1: General Procedure for Thermal SNAr

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add chloropyridine, azepane, and K₂CO₃ to a vial. Solvent 2. Add dry DMSO. Setup->Solvent Seal 3. Seal the reaction vial. Solvent->Seal Heat 4. Heat to 120-150 °C. Seal->Heat Monitor 5. Monitor by TLC or LCMS until completion. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Quench 7. Dilute with water and extract with EtOAc. Cool->Quench Purify 8. Dry, concentrate, and purify by column chromatography. Quench->Purify

Caption: General experimental workflow for the SNAr reaction.

Methodology:

  • To a microwave vial or a pressure-rated sealed tube, add the chloropyridine (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv), and a magnetic stir bar.

  • Add azepane (1.5 mmol, 1.5 equiv).

  • Add anhydrous dimethyl sulfoxide (DMSO, 3-5 mL).

  • Seal the vial tightly with a cap.

  • Place the vessel in a preheated oil bath or heating mantle at 130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS analysis.

  • Upon completion, allow the reaction to cool to room temperature.

  • Carefully pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired azepanyl-pyridine product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

Methodology:

  • To a flame-dried Schlenk flask, add the chloropyridine (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) followed by azepane (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the flask and heat the mixture to 100 °C in a preheated oil bath.

  • Stir vigorously for 4-18 hours, monitoring the reaction by TLC or LCMS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Which chloropyridine isomer is most reactive in an SNAr reaction? A: The reactivity order is 2-chloro ≈ 4-chloro >> 3-chloro . Nucleophilic attack at the 2- and 4-positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing effect.[1][3] Attack at the 3-position does not permit this resonance stabilization, making the intermediate significantly less stable and the reaction much slower.[1]

Q: What are the best solvent choices for this reaction? A: Polar aprotic solvents are strongly preferred for SNAr reactions. Water can also be an effective, environmentally friendly solvent, particularly when used with a base like potassium fluoride (KF).[11]

SolventTypeBoiling Point (°C)Key Advantages
DMSO Polar Aprotic189Excellent for stabilizing intermediates; allows for high reaction temperatures.[9]
NMP Polar Aprotic202Similar to DMSO, very high boiling point for unreactive substrates.[8]
DMF Polar Aprotic153Good general-purpose polar aprotic solvent, but lower boiling point than DMSO.
Dioxane Polar Aprotic101Common for Buchwald-Hartwig; less effective for thermal SNAr.
Toluene Nonpolar111Standard for Buchwald-Hartwig; not suitable for thermal SNAr.
Water Polar Protic100"Green" solvent option, can be effective with specific bases like KF.[11]

Q: Can I use a different base? What are the trade-offs? A: Yes, the choice of base is critical and depends on the reaction type and substrate sensitivity.

BaseTypeStrengthCommon Use Case
K₂CO₃ / Cs₂CO₃ InorganicModerateStandard for thermal SNAr. Cesium carbonate is more soluble and can be more effective but is also more expensive.
KF InorganicWeakUsed in aqueous media; acts as both a base and a promoter.[11]
NaOtBu AlkoxideStrongThe most common and effective base for Buchwald-Hartwig amination.[5] Not suitable for substrates with base-sensitive groups (e.g., esters).
K₃PO₄ InorganicModerateA milder alternative to NaOtBu in Buchwald-Hartwig for base-sensitive substrates.[5]

Troubleshooting Decision Tree

If you are experiencing low yield, use this decision tree to diagnose the potential issue.

Troubleshooting_Tree Start Low Yield Issue CheckConversion Is the starting material fully consumed (by LCMS)? Start->CheckConversion NoConversion Problem: Incomplete Conversion CheckConversion->NoConversion No YesConversion Problem: Purification/Side Reactions CheckConversion->YesConversion Yes ReactionType Are you using SₙAr or Buchwald-Hartwig? NoConversion->ReactionType SNAr_Path For SₙAr: ReactionType->SNAr_Path SₙAr BH_Path For Buchwald-Hartwig: ReactionType->BH_Path Buchwald-Hartwig IncreaseTemp Increase Temperature (e.g., to 150 °C) SNAr_Path->IncreaseTemp ChangeSolvent Switch to high-boiling polar aprotic solvent (DMSO/NMP) IncreaseTemp->ChangeSolvent ConsiderBH Substrate may be unactivated. Consider Buchwald-Hartwig. ChangeSolvent->ConsiderBH CheckInert Ensure strict inert atmosphere. Degas solvent. BH_Path->CheckInert ChangeLigand Use a more active ligand (e.g., RuPhos, BrettPhos) CheckInert->ChangeLigand IncreaseLoading Increase catalyst loading (e.g., to 5 mol%) ChangeLigand->IncreaseLoading CheckSideProducts Are major side products observed (e.g., hydrodehalogenation)? YesConversion->CheckSideProducts SideProduct_Yes Optimize to minimize side reactions: - Use milder base (K₃PO₄ for B-H) - Use more active ligand - Ensure anhydrous conditions CheckSideProducts->SideProduct_Yes Yes SideProduct_No Issue is likely mechanical loss during work-up or chromatography. - Check product polarity - Consider alternative purification (crystallization, distillation) CheckSideProducts->SideProduct_No No

Caption: Decision tree for troubleshooting low yield in pyridine substitution reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of Vinyl Protons in 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a corne...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparative characterization of the vinyl protons in 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, a substituted pyridine derivative with potential applications in medicinal chemistry. By leveraging data from analogous compounds and fundamental NMR principles, we will predict and interpret the key spectral features of this molecule's vinyl group, offering a robust framework for its identification and characterization.

The Vinyl Proton System: A Sensitive Probe of Molecular Structure

The three protons of a vinyl group (–CH=CH₂) form a distinct AMX or ABX spin system, which is highly sensitive to the surrounding electronic environment. Their chemical shifts (δ) and spin-spin coupling constants (J) provide a wealth of structural information. In the context of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane, the vinyl group is attached to a substituted pyridine ring, leading to a unique spectral signature.

To understand the ¹H NMR characteristics of the target molecule, we will first examine the spectra of simpler, related vinylpyridines.

Comparative Analysis with 2-Vinylpyridine and 4-Vinylpyridine

2-Vinylpyridine and 4-vinylpyridine serve as excellent models for understanding the fundamental spectral properties of a vinyl group attached to a pyridine ring. The ¹H NMR data for the vinyl protons of these compounds reveal a characteristic pattern of a doublet of doublets (dd) for each proton.

CompoundVinyl ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
2-Vinylpyridine HA (geminal)~5.42JAB ≈ 1.7, 3JAC(cis) ≈ 10.8
HB (geminal)~6.22JBA ≈ 1.7, 3JBC(trans) ≈ 17.4
HC (vicinal)~6.73JCA(cis) ≈ 10.8, 3JCB(trans) ≈ 17.4
4-Vinylpyridine HA (geminal)~5.52JAB ≈ 0.9, 3JAC(cis) ≈ 10.9
HB (geminal)~6.12JBA ≈ 0.9, 3JBC(trans) ≈ 17.6
HC (vicinal)~6.73JCA(cis) ≈ 10.9, 3JCB(trans) ≈ 17.6

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly shows the expected ranges for the coupling constants:

  • 2J (geminal): ~0-3 Hz

  • 3J (cis): ~8-12 Hz[1]

  • 3J (trans): ~12-18 Hz[1][2]

Predicting the ¹H NMR Spectrum of the Vinyl Protons in 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

The structure of our target molecule introduces two key substituents on the pyridine ring that will influence the chemical shifts of the vinyl protons: a methyl group at the 4-position and an azepane ring at the 2-position.

  • The 4-Methyl Group: This electron-donating group will slightly increase the electron density on the pyridine ring, leading to a minor shielding effect on the vinyl protons. This would be expected to cause a slight upfield shift (lower ppm) compared to an unsubstituted vinylpyridine.

  • The 2-Azepane Group: The nitrogen of the azepane ring is directly attached to the pyridine ring. The lone pair of electrons on the nitrogen can participate in resonance with the pyridine ring, which can have a more complex effect on the electron density and, consequently, the chemical shifts of the ring protons and the attached vinyl group. The conformational flexibility of the seven-membered azepane ring can also lead to broader signals for the protons on the azepane ring itself.[3]

Based on these considerations, we can predict the following for the vinyl protons of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane:

  • HX (geminal, cis to pyridine): Expected to be the most shielded of the vinyl protons, appearing as a doublet of doublets around δ 5.4-5.6 ppm .

  • HM (geminal, trans to pyridine): Expected to be deshielded relative to HX, appearing as a doublet of doublets around δ 6.1-6.3 ppm .

  • HA (vicinal): Expected to be the most deshielded due to its proximity to the pyridine ring and potential anisotropic effects, appearing as a doublet of doublets around δ 6.6-6.8 ppm .

The coupling constants are expected to remain within the typical ranges observed for vinyl groups:

  • JAM (trans): ~17-18 Hz

  • JAX (cis): ~10-12 Hz

  • JMX (geminal): ~1-3 Hz

The following diagram illustrates the predicted spin-spin coupling interactions for the vinyl protons.

Sources

Comparative

FTIR Spectral Analysis: Differentiating Azepane and Pyridine Ring Vibrations

As drug development and materials science increasingly rely on heterocyclic scaffolds, the ability to rapidly and accurately distinguish between aromatic and saturated rings is paramount. Pyridine (a six-membered aromati...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on heterocyclic scaffolds, the ability to rapidly and accurately distinguish between aromatic and saturated rings is paramount. Pyridine (a six-membered aromatic heterocycle) and azepane (a seven-membered saturated heterocycle, also known as hexamethyleneimine) present drastically different electronic environments, basicities, and 3D conformations.

This guide provides an objective, in-depth comparative analysis of their Fourier Transform Infrared (FTIR) spectral signatures. By understanding the causality behind these vibrational shifts, researchers can confidently map structural changes—such as ring expansion or catalytic hydrogenation—directly from raw spectral data.

Fundamental Vibrational Causality: Aromatic vs. Saturated Systems

The stark contrast in the FTIR spectra of pyridine and azepane is driven by their fundamental carbon and nitrogen hybridization states.

Pyridine (sp² Hybridization & Aromaticity): Pyridine is a rigid, planar molecule where the nitrogen atom is sp² hybridized, contributing one electron to a delocalized


-system. This aromaticity restricts bond flexibility. In FTIR, this delocalization manifests as highly characteristic C=C and C=N ring stretching vibrations between 1600 and 1400 cm⁻¹, alongside a unique symmetrical "ring breathing" mode near 1033 cm⁻¹. Furthermore, the increased s-character of the sp² hybridized carbons dictates that C–H stretching requires higher energy, pushing these peaks above 3000 cm⁻¹.

Azepane (sp³ Hybridization & Flexibility): Azepane is a fully saturated, seven-membered ring. All carbons and the secondary nitrogen atom are sp³ hybridized, resulting in a flexible, puckered conformation[1]. Lacking aromatic delocalization, azepane shows no absorption in the 1600–1400 cm⁻¹ ring-stretch region. Instead, its spectrum is dominated by strong aliphatic C–H stretches below 3000 cm⁻¹ and a distinct N–H stretching band around 3300–3250 cm⁻¹, which is an explicit diagnostic marker for secondary aliphatic amines[2].

Comparative Spectral Data

The following table synthesizes the quantitative vibrational data used to objectively differentiate the two heterocycles.

Vibrational ModePyridine (Aromatic 6-membered)Azepane (Saturated 7-membered)Causality / Structural Basis
N–H Stretching Absent (unless protonated)3300 – 3250 cm⁻¹ (Weak, sharp)Azepane is a secondary amine; Pyridine's tertiary-like nitrogen lacks an N–H bond.
C–H Stretching > 3000 cm⁻¹ (3080 – 3030 cm⁻¹)< 3000 cm⁻¹ (2930, 2850 cm⁻¹)Higher s-character in pyridine's sp² carbons strengthens the C–H bond compared to azepane's sp³ carbons.
Ring Stretching 1628, 1580, 1470, 1454 cm⁻¹AbsentAromatic delocalization of C=C and C=N bonds in pyridine[3].
C–N Stretching 1340 – 1250 cm⁻¹1250 – 1020 cm⁻¹Partial double-bond character in pyridine shifts the C–N stretch to a higher frequency[2].
Ring Breathing ~1033 cm⁻¹AbsentSymmetrical expansion/contraction is a unique mode of rigid aromatic rings.
Out-of-Plane Bend ~742 cm⁻¹, ~700 cm⁻¹ (C–H)~730 cm⁻¹ (N–H wagging)Rigid planar deformation in pyridine vs. flexible secondary amine N–H wag in azepane.

Standardized ATR-FTIR Experimental Workflow

To ensure high-fidelity, reproducible data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. This methodology eliminates common artifacts caused by atmospheric interference or variable sample thickness.

Step 1: Optical Path Validation (Background Scan) Before introducing the sample, acquire a background spectrum of the clean, dry diamond or ZnSe ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Causality: This establishes a self-validating baseline by mathematically subtracting atmospheric water vapor and carbon dioxide from the final sample spectrum, preventing false-positive peaks in the 3700–3500 cm⁻¹ and 2350 cm⁻¹ regions.

Step 2: Sample Application Deposit 1-2 drops of the neat liquid heterocycle (pyridine or azepane) directly onto the ATR crystal, ensuring complete coverage over the sensor. Causality: Neat liquid analysis prevents solvent interference. Complete coverage maximizes the interaction with the evanescent infrared wave, yielding an optimal signal-to-noise ratio.

Step 3: Data Acquisition Record the sample spectrum using the exact parameters established during the background scan (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Processing (ATR Correction) Apply an ATR correction algorithm to the raw data using the spectrometer's software. Causality: In ATR-FTIR, the penetration depth of the infrared beam is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes peak intensities across the spectrum, allowing for accurate, 1:1 comparison with standard transmission spectra libraries[1].

Step 5: System Decontamination & Cross-Validation Wipe the crystal with a volatile, non-reactive solvent (e.g., high-purity isopropanol) and allow it to evaporate completely. Run a secondary background scan. Causality: If the resulting baseline is perfectly flat, the system has self-validated its cleanliness, confirming that subsequent analyses will not suffer from cross-contamination.

Diagnostic Logic & Visualization

When analyzing an unknown heterocyclic sample, researchers can follow a structured decision tree to rapidly identify the saturation state of the ring based on the causality principles discussed above.

Spectral_Logic Start Unknown Heterocycle FTIR Spectrum CH_Stretch Analyze C-H Stretch (3100-2800 cm⁻¹) Start->CH_Stretch Aromatic_CH > 3000 cm⁻¹ (sp² Hybridization) CH_Stretch->Aromatic_CH Yes Aliphatic_CH < 3000 cm⁻¹ (sp³ Hybridization) CH_Stretch->Aliphatic_CH No Ring_Vib Analyze Ring Stretch (1650-1400 cm⁻¹) Aromatic_CH->Ring_Vib NH_Vib Analyze N-H / C-N (3300 & 1200 cm⁻¹) Aliphatic_CH->NH_Vib Pyridine_Confirm Pyridine Confirmed (C=C/C=N at 1580, 1470 cm⁻¹) Ring_Vib->Pyridine_Confirm Azepane_Confirm Azepane Confirmed (N-H at 3300, Aliphatic C-N) NH_Vib->Azepane_Confirm

Diagnostic logic tree for differentiating pyridine and azepane rings using FTIR spectral markers.

References

  • - Asian Journal of Chemistry 2.3 - ACS Publications[3]

  • 2 - AnalyzeTest[2] 4.1 - PubChem (NIH)[1]

Sources

Validation

Comparative Reactivity Guide: 1-(4-Methyl-5-vinylpyridin-2-yl)azepane vs. 4-Vinylpyridine

As application scientists and drug development professionals, we frequently utilize vinyl-substituted N-heterocycles as reactive building blocks, covalent warheads, or polymerizable monomers. However, treating all vinylp...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we frequently utilize vinyl-substituted N-heterocycles as reactive building blocks, covalent warheads, or polymerizable monomers. However, treating all vinylpyridines as interchangeable is a critical error. The exact regiochemistry of the vinyl group and the presence of auxochromic substituents fundamentally rewrite the molecule's electronic landscape and reactivity profile.

This guide provides an in-depth, objective comparison between the highly reactive industry standard, 4-vinylpyridine (4-VP) , and the highly substituted, sterically hindered 1-(4-Methyl-5-vinylpyridin-2-yl)azepane . By analyzing their divergent electronic properties, we establish a predictive framework for their behavior in conjugate additions and polymerizations.

Mechanistic Framework: Electronic & Steric Causality

The reactivity of a vinyl group attached to a pyridine ring is governed by two primary factors: its position relative to the pyridine nitrogen and the influence of other ring substituents [5].

4-Vinylpyridine (4-VP): The Electrophilic Standard In 4-VP, the vinyl group is located at the para position relative to the highly electronegative pyridine nitrogen. This allows for direct resonance delocalization (-M effect). During a nucleophilic attack at the terminal


-carbon of the vinyl group, the resulting negative charge is stabilized by delocalization onto the pyridine nitrogen. This makes 4-VP highly electron-deficient and an exceptional Michael acceptor [9].

1-(4-Methyl-5-vinylpyridin-2-yl)azepane: The Deactivated Scaffold This derivative presents a radically different electronic environment due to three structural features:

  • Regiochemistry (Meta-Vinyl): The vinyl group is at the 5-position, which is meta to the pyridine nitrogen. Consequently, the direct resonance stabilization of a nucleophilic transition state by the ring nitrogen is geometrically impossible.

  • Electron Donation (+M Effect): The azepane ring at the 2-position is a cyclic secondary amine. Its nitrogen lone pair donates electron density into the pyridine

    
    -system via resonance, flooding the ring—and by extension, the conjugated vinyl group—with electron density.
    
  • Steric Hindrance: The methyl group at the 4-position sits directly adjacent to the 5-vinyl group. This creates severe steric bulk, blocking the trajectory of incoming nucleophiles or propagating polymer radicals [5].

MechanisticDivergence Substrate Vinylpyridine Scaffold Branch1 4-Vinylpyridine (Para-Vinyl) Substrate->Branch1 Branch2 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (Meta-Vinyl) Substrate->Branch2 Elec1 Strong -M Effect Pyridine N withdraws e- Branch1->Elec1 Elec2 +M Effect from Azepane Steric Block by 4-Methyl Branch2->Elec2 React1 Highly Electrophilic Rapid Michael Addition Elec1->React1 React2 Nucleophile Resistant Altered Radical Kinetics Elec2->React2

Caption: Mechanistic divergence in reactivity based on electronic and steric substituent effects.

Comparative Reactivity Profiling

The theoretical electronic differences translate into stark contrasts in empirical laboratory performance. 4-VP is widely utilized for conjugate additions with thiols, amines, and carbon nucleophiles (such as 4-hydroxycoumarins) [9]. It also demonstrates high reactivity ratios in free-radical copolymerizations [1]. Conversely, the azepane derivative resists nucleophilic attack and exhibits sluggish polymerization kinetics.

Table 1: Quantitative & Qualitative Reactivity Summary
Parameter4-Vinylpyridine (4-VP)1-(4-Methyl-5-vinylpyridin-2-yl)azepane
Vinyl Position Relative to N Para (Position 4)Meta (Position 5)
Electronic Nature of Vinyl Highly Electron-DeficientElectron-Rich (Conjugated with Azepane)
Steric Hindrance at Vinyl MinimalHigh (Adjacent 4-Methyl group)
Thiol-Ene Michael Addition Extremely Fast (

> 10 M

s

) [6]
Negligible / Very Slow
Radical Copolymerization High reactivity (

,

) [1]
Low reactivity, severe steric inhibition
Primary Application Reactive linker, covalent bioconjugationStable structural motif for SAR studies

Experimental Workflows (Self-Validating Systems)

To objectively verify the reactivity differences between these two compounds, we must employ self-validating experimental designs. The following protocols utilize parallel reactor setups and internal standards to ensure that negative results (lack of reactivity) are due to the molecule's intrinsic properties, not experimental error.

Protocol A: Comparative Thiol-Ene Conjugate Addition Kinetics

Objective: Validate the electrophilicity of the vinyl group by measuring the rate of Michael addition with a standard thiol (benzyl mercaptan).

Causality & Design: 4-VP will react rapidly due to its electron-deficient nature [9]. By running the azepane derivative in a parallel reactor under identical conditions with an internal standard, we self-validate the assay. If 4-VP reaches 100% conversion while the azepane derivative remains unreacted, we conclusively prove the steric and electronic deactivation hypothesis.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M stock solution of benzyl mercaptan in deuterated methanol (CD

    
    OD) containing 0.1 M 1,3,5-trimethoxybenzene (internal standard).
    
  • Parallel Setup:

    • Reactor A (Positive Control): Add 1.0 mmol of 4-VP to an NMR tube.

    • Reactor B (Test Substrate): Add 1.0 mmol of 1-(4-Methyl-5-vinylpyridin-2-yl)azepane to a second NMR tube.

  • Initiation: Inject 2.0 mL of the thiol/standard stock solution into each tube at 25 °C.

  • Data Acquisition: Perform in situ

    
    H-NMR monitoring every 10 minutes for 2 hours.
    
  • Analysis: Track the disappearance of the characteristic vinyl proton signals (typically doublets of doublets between 5.5 and 6.8 ppm). Normalize the integration against the 1,3,5-trimethoxybenzene aromatic peak (6.08 ppm).

Workflow Start Equimolar Monomer + Thiol Internal Standard Added Split Parallel Reactors (Self-Validating Setup) Start->Split R1 Reactor A: 4-VP (Positive Control) Split->R1 R2 Reactor B: Azepane Deriv. (Test Substrate) Split->R2 NMR In Situ 1H-NMR Monitoring (Vinyl Protons 5.5-6.8 ppm) R1->NMR R2->NMR Result1 Rapid Conversion Validates Assay NMR->Result1 Path A Result2 No Conversion Confirms Deactivation NMR->Result2 Path B

Caption: Parallel self-validating workflow for real-time NMR monitoring of conjugate addition kinetics.

Protocol B: Free Radical Copolymerization Assessment

Objective: Determine the monomer reactivity ratios when copolymerized with a standard monomer like styrene.

Causality & Design: 4-VP is known to form blocks or alternating sequences depending on the comonomer due to its high reactivity [1]. The azepane derivative, hindered by the 4-methyl group, will struggle to propagate. By stopping the reaction at low conversion (<10%), we prevent compositional drift, allowing for accurate calculation of the Fineman-Ross or Kelen-Tüdős parameters to validate the steric inhibition [1].

Step-by-Step Methodology:

  • Feed Preparation: Prepare five distinct feed ratios (10:90, 30:70, 50:50, 70:30, 90:10) of the target vinylpyridine to styrene.

  • Initiation: Add 1 mol% AIBN (azobisisobutyronitrile) as the radical initiator and dissolve in DMF.

  • Polymerization: Degas via three freeze-pump-thaw cycles. Heat to 70 °C.

  • Quenching: Monitor the viscosity. Quench the reaction by rapid cooling and exposure to oxygen strictly before 10% total monomer conversion.

  • Purification & Analysis: Precipitate the polymer in cold hexanes. Determine the copolymer composition via elemental analysis (Nitrogen content).

Application Insights for Drug Development

Understanding these reactivity profiles is paramount for rational drug design and materials science:

  • When to use 4-VP: Choose 4-VP when designing covalent scavengers, cross-linkable hydrogels, or bioconjugation linkers. Its high electrophilicity guarantees rapid, high-yielding reactions with biological nucleophiles like cysteine [6].

  • When to use 1-(4-Methyl-5-vinylpyridin-2-yl)azepane: This compound is ideal when the vinyl group needs to be preserved as a structural motif (e.g., for subsequent lipophilic interactions in a binding pocket) without risking off-target covalent toxicity. The azepane ring and methyl group act as an electronic and steric "shield," rendering the vinyl group inert to physiological nucleophiles.

References

  • Synthesis and characterization of functionalized vinyl copolymers II.
  • Source: nih.
  • The second order rate constants for the reaction of vinyl-pyridine...
  • Source: thieme-connect.
Comparative

HPLC method development for purity analysis of azepane derivatives

Executive Summary Azepane (hexamethyleneimine) derivatives represent a critical pharmacophore in modern drug development (e.g., Cetirizine, Bazedoxifene). However, their analysis presents a notorious chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane (hexamethyleneimine) derivatives represent a critical pharmacophore in modern drug development (e.g., Cetirizine, Bazedoxifene). However, their analysis presents a notorious chromatographic challenge: the secondary amine within the seven-membered ring is highly basic (


).

On traditional silica-based columns, these moieties protonate at standard pH levels, interacting aggressively with residual silanols. This results in severe peak tailing (


), poor resolution of impurities, and unreliable integration.

This guide objectively compares three distinct methodological approaches to solving this problem:

  • Legacy Ion-Pairing: Traditional C18 with TFA.

  • High-pH Stability: Hybrid particles at pH 10.

  • Surface Charge Engineering: Charged Surface Hybrid (CSH) technology.

Recommendation: For purity analysis requiring LC-MS compatibility and high throughput, Method C (CSH Technology) is the superior choice, delivering


 without the need for aggressive pH or signal-suppressing ion-pairing agents.

Part 1: The Challenge of Azepane Analysis

To develop a robust method, one must understand the failure mechanism of standard protocols.

The Silanol Trap

At pH 3–7, the azepane nitrogen is fully protonated (


). Simultaneously, residual silanol groups (

) on the silica surface begin to deprotonate (

) above pH 3.5. This creates a strong ion-exchange interaction that competes with the hydrophobic retention mechanism.

Consequences:

  • Kinetic Lag: The desorption kinetics of the ion-exchange interaction are slow, causing the "tail" of the peak.

  • Variable Selectivity: Small changes in mobile phase pH cause massive shifts in retention time.

SilanolMechanism Azepane Azepane Derivative (Protonated Base +) C18 C18 Ligand (Hydrophobic Interaction) Azepane->C18 Fast Kinetics (Desired) Silanol Residual Silanol (Deprotonated -) Azepane->Silanol Slow Kinetics (Undesired Ion-Exchange) Peak Resulting Peak: Severe Tailing C18->Peak Silanol->Peak

Figure 1: Mechanism of peak tailing for basic azepanes on standard silica columns.

Part 2: Comparative Methodology

We evaluated three methods using a test probe of N-(4-chlorobenzyl)azepane (a generic intermediate) spiked with 0.1% structural isomer impurity.

Method A: The Legacy Approach (Ion-Pairing)
  • Column: Standard High-Purity C18 (5 µm).

  • Mobile Phase: Water/ACN with 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: TFA is a strong acid that protonates silanols (suppressing

    
    ) and forms an ion pair with the azepane, masking the charge.
    
  • Verdict: Excellent peak shape, but High Risk for LC-MS applications due to severe signal suppression.

Method B: High-pH Partitioning[2]
  • Column: Hybrid Particle (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0 ) / ACN.[2]

  • Mechanism: At pH 10, the azepane is deprotonated (neutral). It interacts purely through hydrophobic partition.

  • Verdict: Excellent shape and loadability.[2][3] Requires specific hardware (pH-resistant) and careful column care.

Method C: Charged Surface Hybrid (CSH) - Recommended
  • Column: Waters CSH C18 or Agilent Poroshell CS-C18.

  • Mobile Phase: Water/ACN with 0.1% Formic Acid .[2]

  • Mechanism: The stationary phase surface is modified with a permanent low-level positive charge.[2] This electrostatically repels the protonated azepane from the surface silanols, forcing interaction only with the C18 ligands.

  • Verdict: Superior shape using MS-friendly generic solvents.

Data Summary Table
ParameterMethod A (TFA)Method B (High pH)Method C (CSH)
Tailing Factor (

)
1.151.081.12
Resolution (

)
2.83.53.2
MS Sensitivity Very Low (Suppression)HighHighest
Equilibration Time Slow (Ion pair coating)ModerateFast
Column Lifetime HighModerate (pH stress)High

Part 3: Recommended Protocol (Method C)

This protocol utilizes Charged Surface Hybrid technology to ensure self-validating performance for azepane purity analysis.

Materials & Reagents
  • Stationary Phase: Waters XSelect CSH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent charged-surface column.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).

Instrument Parameters
  • Flow Rate: 0.6 mL/min.[2]

  • Column Temp: 40°C (Improves mass transfer for the 7-membered ring).

  • Detection: UV @ 210 nm (for azepane backbone) and 254 nm (if aromatic substituents present).

  • Injection Vol: 2–5 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
Method Development Decision Tree

MethodTree Start Start: Azepane Purity Analysis CheckMS Is LC-MS required? Start->CheckMS MS_Yes Yes (MS Required) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No CSH_Route Select CSH C18 Column (0.1% Formic Acid) MS_Yes->CSH_Route Primary Choice HighPH_Route Select Hybrid C18 (pH 10 Amm. Bicarb) MS_Yes->HighPH_Route Alternative (If selectivity fails) MS_No->CSH_Route Modern Method TFA_Route Standard C18 (0.1% TFA) MS_No->TFA_Route Legacy Method

Figure 2: Workflow for selecting the optimal stationary phase based on detection requirements.

Part 4: Troubleshooting & Optimization

Issue: Peak Fronting (


) 
  • Cause: Solubility mismatch. Azepanes are often hydrophobic salts.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (95% aqueous). Do not inject pure ACN solutions.

Issue: Recovery Loss

  • Cause: Adsorption to glass vials. Basic amines can stick to glass surfaces.

  • Fix: Use deactivated glass vials or polypropylene inserts.

Issue: Selectivity Shifts

  • Cause: Temperature fluctuations.

  • Fix: Azepane conformational flipping (chair/twist-boat) is temperature sensitive. Ensure the column oven is calibrated and stable

    
    .
    

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2018). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance on tailing factors and system suitability).

Sources

Validation

A Comparative Guide to the Thermal Stability of Azepane-Functionalized Polymers versus Standard Polyvinylpyrrolidone (PVP)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical excipients, thermal stability is a critical attribute that dictates manufacturing processes, storage conditions, and ulti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical excipients, thermal stability is a critical attribute that dictates manufacturing processes, storage conditions, and ultimately, the shelf-life and efficacy of drug products. Polyvinylpyrrolidone (PVP) has long been a staple in the industry, valued for its versatility as a binder, disintegrant, and solubilizing agent. However, the drive for innovation and enhanced performance has led to the exploration of functionalized polymers. This guide provides an in-depth, objective comparison of the thermal stability of a key functionalized alternative, Poly(N-vinylcaprolactam) (PVCL)—a polymer featuring an azepane-related seven-membered ring—against the industry-standard PVP.

Unveiling the Structural Differences: A Tale of Two Rings

The thermal behavior of a polymer is intrinsically linked to its molecular structure. While both PVP and PVCL share a similar polyvinyl backbone, the distinction lies in their pendant ring structures. PVP features a five-membered pyrrolidone ring, whereas PVCL incorporates a larger, seven-membered caprolactam ring. This seemingly subtle difference in ring size has significant implications for chain mobility, intermolecular forces, and, consequently, thermal stability.

The larger caprolactam ring in PVCL introduces a greater degree of steric hindrance and a larger hydrophobic surface area compared to the pyrrolidone ring in PVP. This can influence polymer chain packing and the strength of intermolecular dipole-dipole interactions centered on the amide group within the ring.

Figure 1: Chemical structures of PVP and PVCL repeating units.

Comparative Thermal Analysis: A Data-Driven Examination

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, revealing the onset of degradation, while DSC measures the heat flow into or out of a sample, identifying glass transitions and melting points.

A survey of available literature indicates that while both polymers are thermally stable, there are nuances in their degradation profiles.

Thermal PropertyStandard PVPAzepane-Functionalized Polymer (PVCL)Key Observations
Glass Transition Temp. (Tg) ~175 °C~147 °CThe larger, more flexible caprolactam ring in PVCL may allow for greater chain mobility, resulting in a lower Tg.[1]
Onset of Decomposition (TGA, N2) ~340-380 °C~380-400 °CPVCL generally exhibits a slightly higher onset of thermal decomposition, suggesting enhanced stability of the caprolactam ring structure.
Major Decomposition Stage (TGA, N2) ~380-480 °C~400-500 °CBoth polymers undergo significant mass loss in this range, primarily through chain scission and depolymerization.

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer, heating rate, and atmospheric conditions during analysis.

The primary degradation mechanism for PVP is the depolymerization of the polymer backbone to its monomer, vinylpyrrolidone.[2] In contrast, the thermal degradation of PVCL is also characterized by decomposition of the polymer backbone, but the larger ring structure appears to confer a modest increase in the energy required to initiate this process.

The "Why": Mechanistic Insights into Thermal Stability

The observed differences in thermal stability can be attributed to the interplay of several molecular factors. The seven-membered caprolactam ring in PVCL is less strained than the five-membered pyrrolidone ring in PVP. This inherent structural stability may contribute to the higher thermal energy required for its decomposition.

Furthermore, the nature of the amide group within the rings plays a crucial role. In copolymers of N-vinylpyrrolidone and N-vinylcaprolactam, it has been observed that hydrogen bonding can occur between the amide groups, which can enhance thermal stability.[1] The specific conformation and accessibility of the amide group in the larger caprolactam ring may facilitate more effective intermolecular interactions, thereby increasing the overall thermal resilience of the polymer matrix.

Figure 2: Relationship between structure and thermal stability.

Experimental Protocols: A Guide to Thermal Characterization

For researchers seeking to replicate or validate these findings, the following protocols for TGA and DSC are provided, adhering to common industry standards such as those from ASTM.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[3]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the resulting TGA curve, often defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[4][5][6][7]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to 200 °C at a heating rate of 10 °C/min. This scan erases the polymer's prior thermal history.

    • Cooling Scan: Cool the sample from 200 °C to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from 25 °C to 200 °C at 10 °C/min.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep_TGA Weigh 5-10 mg into TGA pan TGA TGA: Heat to 600°C at 10°C/min (N2) Prep_TGA->TGA Prep_DSC Weigh 5-10 mg into DSC pan DSC DSC: Heat-Cool-Heat Cycle to 200°C at 10°C/min (N2) Prep_DSC->DSC Data_TGA Determine Onset of Decomposition (T_onset) TGA->Data_TGA Data_DSC Determine Glass Transition Temp (T_g) DSC->Data_DSC

Figure 3: Workflow for thermal analysis of polymers.

Implications for Drug Development and Manufacturing

The enhanced thermal stability of azepane-functionalized polymers like PVCL, even if modest, can have significant practical implications:

  • Hot-Melt Extrusion (HME): For HME processes, a higher decomposition temperature provides a wider and safer processing window. This allows for the use of higher temperatures to decrease melt viscosity or to process drugs with high melting points, without risking degradation of the polymer excipient.

  • Spray Drying: In spray drying, where the drug-polymer solution is exposed to high temperatures, a more stable polymer can reduce the risk of degradation and the formation of impurities.

  • Long-Term Stability: Enhanced thermal stability can contribute to a longer shelf-life for amorphous solid dispersions (ASDs), particularly in warmer climates, by mitigating the risk of thermally induced degradation over time.

Conclusion

While standard PVP remains a robust and reliable excipient, the exploration of azepane-functionalized polymers, exemplified by Poly(N-vinylcaprolactam), reveals a pathway to enhanced thermal performance. The larger seven-membered caprolactam ring in PVCL appears to confer a higher thermal decomposition temperature compared to the five-membered pyrrolidone ring of PVP. This improved stability, coupled with PVCL's well-known thermoresponsive properties, makes it a compelling alternative for formulation scientists and drug development professionals, especially in applications where thermal stress is a significant factor. The choice between these polymers will ultimately depend on the specific requirements of the drug formulation and the manufacturing process, with this guide serving as a foundational resource for making an informed decision.

References

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

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  • Thermogravimetric Analysis (TGA). (n.d.). ACE Laboratories. Retrieved from [Link]

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  • TGA Thermogram of PNVC. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the correct ASTM standard used for Thermogravimetric analysis (TGA)of fiber reinforced polymer composites? (2017, April 11). ResearchGate. Retrieved from [Link]

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  • Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. (2003). Polymer Degradation and Stability, 80(3), 567-574. [Link]

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  • ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry, ASTM International, West Conshohocken, PA, 2017, [Link]

  • Synthesis and characterization of thermosensitive poly(N-vinylcaprolactam)-g-collagen. (2017). Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1036-1051. [Link]

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Comparative

A Senior Application Scientist's Guide to Bioactivity Screening of Azepane-Pyridine Motifs

Introduction: The Azepane-Pyridine Motif as a Privileged Scaffold in Medicinal Chemistry In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane-Pyridine Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the vast array of heterocyclic systems, the fusion or combination of azepane and pyridine rings has emerged as a particularly fruitful area of investigation. The azepane ring, a seven-membered saturated nitrogen heterocycle, provides a flexible yet constrained three-dimensional architecture that allows for precise spatial orientation of substituents.[1] This structural feature is invaluable for optimizing interactions with complex biological targets. When combined with the pyridine ring—a flat, aromatic, and electron-deficient system known for its ability to engage in hydrogen bonding and π-π stacking—the resulting motif offers a unique blend of structural diversity and electronic properties.[2]

This combination has proven to be a "privileged scaffold," appearing in numerous biologically active compounds across a wide spectrum of therapeutic areas, from oncology to neurotherapeutics.[3][4] Azepane-based compounds are present in over 20 FDA-approved drugs, highlighting their clinical significance.[4] This guide, written from the perspective of a field-experienced application scientist, provides an in-depth comparison of the bioactivity of azepane-pyridine motifs, supported by experimental data and detailed protocols for key screening assays. We will explore the causality behind experimental choices and provide the necessary frameworks for researchers to design and execute robust screening campaigns.

Comparative Bioactivity Analysis of Azepane-Pyridine Derivatives

The true value of a chemical motif is demonstrated by its performance against specific biological targets. The azepane-pyridine scaffold has been successfully employed to generate potent and selective modulators of several important protein families, most notably protein kinases and G-protein coupled receptors (GPCRs).

Performance as Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[5] The azepane-pyridine motif is particularly well-suited for targeting the ATP-binding pocket of kinases. The pyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the kinase backbone, while the substituted azepane ring can extend into solvent-exposed regions or other pockets, enhancing both potency and selectivity.[6]

A prime example is the development of Protein Kinase B (PKB/Akt) inhibitors. A lead compound incorporating an azepane-ester linkage showed high potency (IC50 = 5 nM) but suffered from poor plasma stability.[6] By replacing the unstable ester with a more robust amide linker—a common strategy in medicinal chemistry to improve pharmacokinetic properties—researchers developed compound 1 (N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide). This seemingly minor change maintained high potency (IC50 = 4 nM) while significantly improving plasma stability, demonstrating the scaffold's tunability.[6]

Compound IDTarget KinaseStructure (Simplified)IC50 (nM)Key Structural RationaleReference
1 PKB-α (Akt1)Pyridine-Azepane-Amide4Amide linker enhances plasma stability over ester predecessor. The azepane provides an optimal vector for the isonicotinamide moiety.[6]
2 PIM-1Pyrazolyl-Pyridine20.4The pyridine core acts as a scaffold, with the pyrazole group contributing to kinase binding and potency.[7]
3 TYK2 (JH2)Acyl-PyridineModeratePyridine core with acyl modifications designed to target the pseudokinase (JH2) domain for enhanced selectivity.[8]
4 CDK2Pyrrolo[1,2-a]azepine4 - 44.2The fused pyrrolo-azepine system provides a rigid structure that fits into the ATP binding site of CDK2.[9]

Table 1: Comparative Activity of Azepane-Pyridine and Related Motifs as Kinase Inhibitors.

Performance as GPCR Ligands

GPCRs represent the largest family of membrane receptors and are the targets of over 30% of all FDA-approved drugs.[10] The azepane-pyridine motif has been effectively utilized in designing ligands for these receptors, particularly as antagonists for the Histamine H3 receptor (H3R), a key target in the central nervous system for treating cognitive and sleep disorders.[11]

The basic nitrogen of the azepane ring is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. The pyridine ring, meanwhile, can be substituted to explore interactions with other regions of the binding pocket to enhance affinity and selectivity.

Compound IDTarget ReceptorStructure (Simplified)Kᵢ (nM)Key Structural RationaleReference
5 Histamine H3Biphenyloxy-hexyl-azepane18The azepane provides the basic amine for receptor interaction, while the biphenyl-ether tail occupies a hydrophobic pocket.[12]
6 Histamine H3Biphenyloxy-pentyl-piperidine25A similar compound with a six-membered piperidine ring instead of azepane, showing comparable high affinity.[12]

Table 2: Comparative Activity of Azepane and Piperidine Motifs as Histamine H3 Receptor Ligands.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on robust and well-validated experimental protocols. Here, we detail step-by-step methodologies for primary assays relevant to the targets discussed. The rationale behind each step is explained to ensure scientific integrity.

Workflow for a Typical Screening Campaign

A logical progression of assays is critical for efficient drug discovery. The workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Cellular Activity A Compound Library (Azepane-Pyridine Derivatives) B High-Throughput Primary Assay (e.g., Kinase Glo® or Radioligand Binding) A->B Single High Concentration C Dose-Response Assay (IC50/Ki Determination) B->C Active 'Hits' D Selectivity Profiling (vs. Related Targets) C->D Potent Compounds E Cellular Assay (e.g., MTT Cytotoxicity) C->E F Lead Candidate D->F E->F

Caption: Generalized workflow for screening azepane-pyridine motifs.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., for PKB/Akt)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.[5]

Principle: The assay relies on a luciferase enzyme that uses ATP to produce light. The amount of light is directly proportional to the ATP concentration.

Materials:

  • Recombinant human PKB/Akt enzyme

  • Kinase substrate peptide (e.g., GSK3-derived peptide)

  • Kinase-Glo® Luminescent Kinase Assay Reagent (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (10 µM)

  • Test compounds (azepane-pyridine derivatives) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound dilution into the wells of a 384-well plate. For controls, add 50 nL of DMSO (0% inhibition) and 50 nL of a known potent inhibitor like Staurosporine (100% inhibition).

  • Enzyme Addition: Prepare a solution of PKB/Akt enzyme in assay buffer. Add 5 µL of the enzyme solution to each well containing the test compounds and the DMSO-only control. Add 5 µL of assay buffer without enzyme to the "no enzyme" control wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a reaction mixture containing the kinase substrate and ATP in assay buffer. Add 5 µL of this mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption in the DMSO control wells).

  • Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well. This terminates the kinase reaction and initiates the luminescent signal.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration relative to the DMSO (0%) and "no enzyme" (100%) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Competition Binding Assay (e.g., for Histamine H3 Receptor)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. It is a gold-standard method for determining the binding affinity (Kᵢ) of a compound.[13]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) is incubated with a receptor source (e.g., cell membranes expressing H3R). Unlabeled test compounds are added at increasing concentrations, and their ability to displace the radioligand is quantified.

Materials:

  • Cell membranes from HEK293 cells stably expressing human Histamine H3 Receptor

  • Radioligand: [³H]-Nα-methylhistamine

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Non-specific binding (NSB) ligand: 10 µM unlabeled Histamine

  • Test compounds dissolved in DMSO

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL):

    • Total Binding (TB): 50 µL Assay Buffer + 100 µL membrane suspension + 50 µL [³H]-Nα-methylhistamine.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Histamine + 100 µL membrane suspension + 50 µL [³H]-Nα-methylhistamine.

    • Competition: 50 µL of test compound (at varying concentrations) + 100 µL membrane suspension + 50 µL [³H]-Nα-methylhistamine.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Immediately wash each filter 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters into scintillation vials, add 4 mL of scintillation cocktail to each vial, and allow them to sit for at least 4 hours in the dark.

  • Quantification: Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent inhibition caused by the test compound at each concentration.

    • Plot percent inhibition versus log[compound concentration] and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is a crucial secondary screen to assess whether a compound's activity in a primary assay is due to specific target modulation or general cytotoxicity.[14]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HepG2 for liver cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control cells. Plot viability versus compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

Signaling Pathway Context

Understanding how a compound interferes with cellular signaling is paramount. The azepane-pyridine motif has been shown to modulate key pathways like PI3K/Akt and those downstream of the Histamine H3 receptor.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node for cell growth, proliferation, and survival.[16] Kinase inhibitors targeting components of this pathway, such as PKB/Akt, are of high therapeutic interest in oncology.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt PKB / Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Azepane-Pyridine Inhibitor (e.g., Cmpd 1) Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an azepane-pyridine kinase inhibitor.

Modulation of Histamine H3 Receptor Signaling

The H3 receptor is a Gi-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[17] Antagonists block this constitutive activity, increasing neurotransmitter release.

G H3R Histamine H3 Receptor (H3R) Gi Gαi Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Neurotransmitter Inhibition of Neurotransmitter Release Gi->Neurotransmitter cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Antagonist Azepane-Pyridine Antagonist (e.g., Cmpd 5) Antagonist->H3R Blocks

Caption: Antagonism of Histamine H3 receptor signaling by an azepane-pyridine ligand.

Conclusion and Future Outlook

The azepane-pyridine motif stands as a testament to the power of rational drug design, combining the advantageous structural and electronic features of its constituent rings. This guide provides a framework for the systematic evaluation of compounds built around this scaffold. By employing robust, self-validating protocols for primary screening, dose-response analysis, and cellular assessment, researchers can confidently identify and advance promising lead candidates. The data clearly indicates that this motif can be finely tuned to achieve high potency and selectivity against critical therapeutic targets like protein kinases and GPCRs. As our understanding of the structural biology of these targets deepens, the potential for designing next-generation therapeutics based on the azepane-pyridine scaffold will only continue to grow, solidifying its place as a truly privileged structure in modern medicinal chemistry.

References

  • ResearchGate. Overview of the PI3K/Akt pathway. [Link]

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]

  • PMC. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • ResearchGate. A schematic representation of the PI3K/AKT signaling pathway and its.... [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • SciSpace. Histamine and its Effects Mediated via H3 Receptor. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • OIRSA. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Encyclopedia.pub. PI3K/AKT/mTOR Signaling Pathway. [Link]

  • PubMed. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

  • ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. [Link]

  • Terzah Horton, M.D., Ph.D. MTT Cell Assay Protocol. [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. Radioligand binding methods: practical guide and tips. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Springer Nature Experiments. Radioligand Binding Assay. [Link]

  • Wikipedia. Histamine H3 receptor. [Link]

  • ACS Publications. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. [Link]

  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • BPS Bioscience. PKM2 Kinase Inhibition Assay Kit. [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Methyl-5-vinylpyridin-2-yl)azepane proper disposal procedures

Executive Safety Summary: The "Vinyl-Pyridine" Hazard Class Immediate Action Required: Treat 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (CAS: 1355196-98-3) as a temperature-sensitive, reactive organic base .[1] Unlike stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Vinyl-Pyridine" Hazard Class

Immediate Action Required: Treat 1-(4-Methyl-5-vinylpyridin-2-yl)azepane (CAS: 1355196-98-3) as a temperature-sensitive, reactive organic base .[1] Unlike standard organic solvents, this molecule possesses a vinyl group attached to a pyridine ring, creating a dual-hazard profile:

  • Polymerization Risk: The vinyl moiety is prone to exothermic polymerization initiated by heat, light, or peroxides. Improper disposal in bulk waste drums can cause thermal runaway.

  • Corrosivity/Toxicity: The azepane and pyridine rings render the molecule basic and potentially corrosive to mucous membranes.[1]

Critical Storage & Handling Rule:

  • Cold Chain: Must be stored at -20°C (or as specified on CoA) to inhibit spontaneous polymerization.[1]

  • Inhibitor Check: Ensure the material is stabilized (typically with tert-butylcatechol or similar) before long-term storage or disposal accumulation.[1]

Chemical Logic & Hazard Profile

To dispose of this chemical safely, you must understand why it fails standard waste protocols.

Functional GroupHazard MechanismDisposal Implication
Vinyl Group (

)
Radical Polymerization: Can chain-react exothermically.[1]DO NOT mix with oxidizers or peroxides.[1] DO NOT accumulate large pure volumes without stabilization.[1]
Pyridine Ring Basicity & Aquatic Toxicity: Nitrogen lone pair accepts protons.[1]DO NOT mix with strong acids (exothermic salt formation).[1] Segregate from aqueous waste streams to prevent marine toxicity.[1]
Azepane Ring Lipophilicity/Bioactivity: Increases skin absorption and biological half-life.[1]Treat as a "High Potency" compound.[1] Double-glove (Nitrile/Laminate) is mandatory.[1]

Pre-Disposal Stabilization Protocol

Context: Before moving this material to a waste container, you must ensure it is chemically stable. An uninhibited vinyl compound in a waste drum is a "ticking time bomb."[1]

Protocol:

  • Visual Inspection: If the liquid has turned viscous or cloudy, partial polymerization may have occurred.[1] Handle with extreme caution.

  • Quenching (Small Scale < 50 mL):

    • Dilute the material significantly (1:[1]20) in a non-reactive solvent like Ethyl Acetate or Dichloromethane before adding to the waste stream.[1] Dilution acts as a heat sink, preventing runaway polymerization.

  • Stabilization (Large Scale > 50 mL):

    • If disposing of pure material, verify the presence of an inhibitor. If unknown, add 100-200 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone to the liquid before transferring to the waste container.[1]

Disposal Workflow & Decision Tree

The following logic gate ensures the material enters the correct waste stream, preventing incompatible mixing.

DisposalWorkflow Start Waste Generation: 1-(4-Methyl-5-vinylpyridin-2-yl)azepane CheckState Is the material Pure or Diluted? Start->CheckState Pure PURE / CONCENTRATED CheckState->Pure Dilute DILUTED (<5%) CheckState->Dilute Stabilize ACTION: Add Inhibitor (TBC) or Dilute 1:10 with EtOAc Pure->Stabilize High Risk Segregation Segregation Check: Is waste Halogenated? Dilute->Segregation Stabilize->Segregation StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) Segregation->StreamA Dissolved in EtOAc/Acetone/MeOH StreamB Stream B: Halogenated Organic (Specific Incineration) Segregation->StreamB Dissolved in DCM/Chloroform Labeling Labeling: 'Flammable, Basic, Reactive (Vinyl)' StreamA->Labeling StreamB->Labeling

Figure 1: Decision matrix for segregating vinyl-pyridine waste. Note the critical stabilization step for pure compounds.

Waste Categorization & Regulatory Codes

Use these codes for your waste manifest. Note that while specific "U-listed" codes exist for pure pyridine, this substituted derivative generally falls under "Ignitable" and "Toxic" characteristics.[1]

Regulatory BodyClassificationWaste Code / DescriptionNotes
US EPA (RCRA) Ignitable D001 Flash point likely < 60°C (based on vinylpyridine analogs).[1]
US EPA (RCRA) Toxic D038 (Potential)Only if the pyridine content triggers the Toxicity Characteristic Leaching Procedure (TCLP).[1] Treat as such to be safe.
EU Waste Framework Hazardous 07 05 04* "Other organic solvents, washing liquids and mother liquors."[1]
DOT / IATA Transport UN 3073 (Likely)Vinylpyridines, stabilized. Class 6.1 (Toxic), Sub-risk 3 (Flammable), or Class 8 (Corrosive).

Emergency Spill Response

If a spill occurs (> 10 mL), immediate action is required to prevent vapor exposure and environmental release.

  • Evacuate & Ventilate: Vapors are likely lachrymatory (tear-inducing) and toxic.[1][2]

  • PPE: Full face shield, Nitrile gloves (double layer) or Silver Shield® laminate gloves, Lab coat.

  • Containment:

    • Do NOT use paper towels (high surface area + reactive vinyl = fire risk).[1]

    • Use inert absorbent pads (polypropylene) or Vermiculite .[1]

  • Neutralization:

    • The spill is Basic .[1] You may treat the absorbed material with a mild, dilute acid (e.g., Citric acid) only if you are trained in neutralization. Otherwise, absorb as is.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar, seal, and label as "Hazardous Waste - Solid Debris (Toxic/Flammable)."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7521, 2-Vinylpyridine (Structural Analog).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (2025). RCRA Waste Codes for Organic Solvents.[1] Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-(4-Methyl-5-vinylpyridin-2-yl)azepane

Executive Safety Assessment Hazard Classification: High Risk / Reactive Intermediate As a Senior Application Scientist, I categorize 1-(4-Methyl-5-vinylpyridin-2-yl)azepane not merely as a toxic reagent, but as a bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Hazard Classification: High Risk / Reactive Intermediate As a Senior Application Scientist, I categorize 1-(4-Methyl-5-vinylpyridin-2-yl)azepane not merely as a toxic reagent, but as a bifunctional hazard . Its structure combines a reactive vinylpyridine moiety (prone to exothermic polymerization and sensitization) with an azepane ring (a cyclic amine known for corrosivity and high skin permeability).

Critical Risk Profile:

  • Corrosivity: The azepane functionality confers significant basicity, posing immediate risks of chemical burns to mucous membranes and eyes.[1]

  • Sensitization & Toxicity: The vinyl group acts as a Michael acceptor, capable of alkylating biological macromolecules, leading to severe contact dermatitis and systemic toxicity upon absorption.

  • Instability: Like all vinyl-pyridines, this compound is susceptible to spontaneous, exothermic polymerization if stabilizers (e.g., BHT, MEHQ) are depleted or if exposed to heat/light.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the permeation potential of the azepane ring and the sensitizing nature of the vinyl group.

Zone PPE Requirement Technical Justification (The "Why")
Respiratory Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Maintenance): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Vinylpyridine vapors are lachrymators and respiratory irritants. Azepane derivatives are volatile amines; inhalation can cause delayed pulmonary edema. Standard N95 masks provide zero protection against these vapors.
Dermal (Hands) Routine Handling: Double-gloving method.1. Inner: Nitrile (4 mil).2. Outer: Nitrile (minimum 5-8 mil) or Neoprene.Spill Cleanup: Silver Shield / Laminate gloves.Cyclic amines (azepanes) can permeate thin nitrile rubber rapidly. Double gloving creates a breakthrough buffer. Laminate film is the only material resistant to prolonged amine exposure.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are inadequate.The basicity of the azepane ring causes saponification of fatty tissues in the eye; splashes result in permanent corneal opacity faster than acidic burns.
Body Chemical-Resistant Lab Coat (Polypropylene/PE coated) + Closed-toe leather/composite shoes.Cotton coats absorb liquids, keeping the sensitizer against the skin. Impervious aprons are required for scale-up (>10g).

Operational Protocol: The Safe Handling Lifecycle

This protocol treats the compound as a self-validating system , ensuring that failure at one step is caught by the next.

Phase A: Storage & Stability Check
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizer Verification: Commercial batches often contain inhibitors (e.g., 100–1000 ppm tert-butylcatechol). Before use, visually inspect for "popcorn" polymer growth or cloudiness, which indicates inhibitor depletion and polymerization onset.

  • Thawing: Allow the container to reach room temperature inside a desiccator before opening. This prevents condensation, which can introduce water and accelerate degradation.

Phase B: Weighing & Transfer (The "Static" Risk)
  • Environment: Strictly inside a Fume Hood.

  • Static Control: Vinyl monomers are static-sensitive. Use an ionizing fan or antistatic gun on the weighing boat and spatula.

  • Technique: Do not use metal spatulas if the compound is an oil/liquid; use glass pipettes. If solid, use disposable antistatic plastic spatulas to avoid metal-catalyzed decomposition.

Phase C: Reaction Setup
  • Inerting: The reaction vessel must be purged with Nitrogen/Argon before addition. Oxygen acts as a radical initiator for the vinyl group, leading to side-reactions (gumming).

  • Exotherm Control: If using this reagent in coupling reactions (e.g., Heck, Suzuki), add it last or slowly at low temperature. The vinyl group makes the molecule thermally sensitive; rapid heating can trigger runaway polymerization.

Phase D: Waste & Decontamination
  • Quenching: Rinse glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the azepane nitrogen and convert the vinylpyridine to a non-volatile salt before removing from the hood.

  • Disposal: Segregate as "High BTU / Flammable Organic Waste."

    • CRITICAL: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste stream; this will cause immediate violent oxidation.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers.

SafeHandling cluster_0 Critical Safety Barrier Start Start: Retrieve 1-(4-Methyl-5-vinylpyridin-2-yl)azepane Inspect Visual Inspection: Cloudiness? Solids? Start->Inspect Discard DISCARD as Hazardous Waste (Polymerization Detected) Inspect->Discard Yes (Unstable) Thaw Thaw to RT in Desiccator (Prevent Condensation) Inspect->Thaw No (Clear) PPE_Check PPE Verification: Double Nitrile + Goggles + Hood Thaw->PPE_Check Handling Handling/Weighing (Inert Atmosphere Only) PPE_Check->Handling Cleanup Decon: Rinse with 1M HCl (Protonate Amine) Handling->Cleanup Waste Disposal: High BTU Stream (No Oxidizers) Cleanup->Waste

Figure 1: Decision logic for handling reactive vinyl-azepane intermediates. Note the critical inspection step for polymerization before handling.

Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol; it increases skin permeability of the azepane.

  • Eye Contact: Flush for 15 minutes. Transport to ER immediately. The alkaline nature requires professional pH neutralization assessment.

  • Spill (Inside Hood): Cover with Vermiculite or spill pads. Do not use paper towels (rapid surface area expansion can trigger fume release).

  • Spill (Outside Hood): Evacuate area. Only re-enter with SCBA or Full-Face Respirator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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